MEISi-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)/b19-11+ |
InChI Key |
BBWITAIHTBXEMO-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
MEIS1/2 Mechanism of Action in Hematopoietic Stem Cells: A Technical Guide
Abstract
Myeloid Ectopic Viral Integration Site 1 (MEIS1) and its homolog MEIS2 are TALE (Three Amino Acid Loop Extension) class homeodomain transcription factors that play critical roles in the regulation of hematopoietic stem cells (HSCs). MEIS1 is a master regulator essential for the maintenance of HSC quiescence, self-renewal, and the metabolic state. It functions primarily by forming transcriptional complexes with PBX and HOX proteins to regulate downstream target genes. A key mechanism involves the direct upregulation of hypoxia-inducible factors Hif-1α and Hif-2α, which shifts HSC metabolism towards glycolysis and limits oxidative stress, thereby preserving the stem cell pool.[1][2][3] Dysregulation of MEIS1, particularly its overexpression in conjunction with HOXA9, is a potent driver of acute myeloid leukemia (AML) by promoting the self-renewal of leukemia stem cells (LSCs).[4][5] MEIS2 shares some functions in early hematopoiesis but exhibits distinct roles, particularly concerning megakaryopoiesis. This guide provides an in-depth technical overview of the MEIS1/2 mechanism of action in HSCs, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways involved.
Core Mechanism of MEIS1 in Normal Hematopoietic Stem Cells
MEIS1 expression is highest in the most primitive HSC populations and is downregulated as the cells differentiate, indicating its role in maintaining the stem state. Its function is multifaceted, encompassing direct transcriptional regulation, metabolic control, and lineage specification.
Transcriptional Regulation via Protein Complexes
The primary mechanism of MEIS1 action is through its function as a transcriptional cofactor. MEIS1 itself does not possess transactivation domains but directs gene expression by forming protein complexes. It forms heterodimers with PBX family proteins (e.g., PBX1, PBX3), a crucial interaction for the nuclear import and stability of the complex. These MEIS1/PBX dimers then form heterotrimeric complexes with HOX proteins, most notably HOXA9 in the hematopoietic system. This trimeric complex binds to specific DNA sequences to regulate the expression of target genes that are critical for maintaining the undifferentiated and self-renewing state of HSCs. The HOX protein provides specificity for the target gene, while MEIS1 and PBX enhance DNA binding affinity and transcriptional activation.
References
- 1. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Meis1 is an essential and rate-limiting regulator of MLL leukemia stem cell potential - PMC [pmc.ncbi.nlm.nih.gov]
MEISi-2: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of MEISi-2, a selective small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS) transcription factor. MEIS proteins are critical regulators of hematopoietic stem cell (HSC) self-renewal, and their inhibition presents a promising therapeutic strategy in areas such as oncology and regenerative medicine. This document details the in silico screening process that led to the identification of this compound, provides a step-by-step chemical synthesis pathway, and outlines the experimental protocols for its biological characterization, including in vitro and in vivo assays. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
Discovery of this compound: An In Silico Approach
The discovery of this compound was the result of a large-scale, high-throughput in silico screening effort designed to identify novel inhibitors of MEIS1, a key regulator of hematopoietic stem cell (HSC) self-renewal. The screening process leveraged the computational power of AutoDock Vina and PaDEL-ADV platforms to assess a library of over one million druggable small molecules. The primary target for this virtual screen was the homeodomain of MEIS proteins.
The in silico screening pipeline was designed to identify putative MEIS inhibitors (MEISi) that exhibited favorable binding energies to the MEIS homeodomain while also predicting low cytotoxicity and cardiotoxicity. This multi-parameter approach aimed to prioritize candidates with a higher probability of successful downstream development. From this extensive virtual screen, this compound, along with a related compound MEISi-1, emerged as a promising candidate for further experimental validation.
Chemical Synthesis of this compound
This compound, with the IUPAC name 4-Hydroxybenzoic acid 2-[(Z)-(2-oxo-1(2H)-naphthalenylidene)methyl]hydrazide, is synthesized through a two-step process. The synthesis pathway involves the formation of a hydrazide intermediate followed by a condensation reaction. Both conventional heating and microwave-assisted methods have been described, with the latter providing significant advantages in terms of reaction time and yield.
Synthesis Pathway
Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzoic acid hydrazide
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Conventional Method:
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A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate in 25 mL of ethanol is refluxed at 60-70 °C for 2 hours.
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The resulting precipitate is filtered and recrystallized from methanol.
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Yield: 65%.
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-
Microwave-Assisted Method:
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2 mL of hydrazine hydrate and 0.166 g of ethyl p-hydroxybenzoate are placed in a conical flask.
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The mixture is subjected to microwave irradiation at 180 watts for 3 minutes.
-
The product is filtered and collected without the need for recrystallization.
-
Yield: 93%.
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Step 2: Synthesis of this compound (Condensation Reaction)
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Conventional Method:
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A mixture of 4-hydroxybenzoic acid hydrazide (0.01 mol) and 2-hydroxy-1-naphthaldehyde (0.01 mol) in 50 mL of ethanol is refluxed for 3-7 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
The final product is filtered, washed with cold methanol, and recrystallized.
-
-
Microwave-Assisted Method:
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A mixture of 4-hydroxybenzoic acid hydrazide and 2-hydroxy-1-naphthaldehyde is placed in a container with 3 mL of ethanol.
-
The reaction mixture is subjected to microwave irradiation at 180-360 watts for 3-8 minutes.
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The product is then washed with cold water, filtered, and collected.
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Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₄N₂O₃ |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 2250156-71-7 |
| Appearance | Light yellow to yellow solid |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of MEIS proteins. Its mechanism of action involves the downregulation of MEIS target gene expression, which in turn induces hematopoietic stem cell (HSC) maintenance and self-renewal.
Signaling Pathway
Experimental Evaluation of this compound
In Vitro MEIS-Luciferase Reporter Assay
This assay was crucial for the initial validation of this compound's inhibitory activity on MEIS.
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Objective: To quantify the inhibitory effect of this compound on MEIS transcriptional activity.
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Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Protocol:
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HEK293T cells are co-transfected with three plasmids:
-
A MEIS-responsive luciferase reporter construct (MEIS-luc), containing MEIS binding motifs (TGACAG).
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A plasmid expressing the MEIS1 protein (pCMV-SPORT6-Meis1).
-
An internal control plasmid for normalization of transfection efficiency (pCMV-LacZ).
-
-
Following transfection, cells are treated with this compound at various concentrations (0.1 µM, 1 µM, and 10 µM) or a DMSO control.
-
After 48 hours of incubation, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer, and the results are normalized to the internal control.
-
-
Results: this compound demonstrated a dose-dependent inhibition of the MEIS-luciferase reporter.
| Concentration | MEIS-p21-luciferase Reporter Inhibition | MEIS-HIF-luciferase Reporter Inhibition |
| 0.1 µM | Up to 90% | Significant Inhibition |
| 1 µM | Dose-dependent | Dose-dependent |
| 10 µM | Dose-dependent | Dose-dependent |
Ex Vivo Hematopoietic Stem Cell (HSC) Expansion Assays
These assays were performed to assess the functional effect of this compound on primary HSCs.
-
Objective: To determine the effect of this compound on the self-renewal and expansion of murine and human HSCs.
-
Cell Types:
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Murine: Lineage-negative, Sca-1+, c-Kit+ (LSK) CD34low cells.
-
Human: CD34+, CD133+, and ALDHhi cells.
-
-
Protocol:
-
HSCs are isolated from murine bone marrow or human cord blood/bone marrow.
-
Cells are cultured ex vivo in appropriate media supplemented with cytokines.
-
Cultures are treated with this compound (0.1 µM, 1 µM, 10 µM) or DMSO for 7 days.
-
Following treatment, cell proliferation is assessed by counting.
-
The frequency of specific HSC populations is quantified by flow cytometry using relevant surface markers.
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Colony-forming unit (CFU) assays are performed to evaluate the differentiation potential and self-renewal capacity of the expanded cells.
-
-
Results: this compound treatment led to an induction of both murine and human HSC self-renewal ex vivo.
| Cell Type | This compound Effect |
| Murine LSKCD34low | Induced self-renewal |
| Human CD34+ | Induced self-renewal |
| Human CD133+ | Induced self-renewal |
| Human ALDHhi | Induced self-renewal |
In Vivo Murine Model
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Objective: To evaluate the in vivo efficacy of this compound in modulating the HSC pool.
-
Animal Model: 4-6 week-old BALB/c mice.
-
Protocol:
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Mice are administered this compound via intraperitoneal (i.p.) injection at a dosage of 10 µM in a 100 µL volume.
-
Injections are given on day 1, day 4, and day 7.
-
At the end of the treatment period, bone marrow is harvested.
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The populations of various hematopoietic stem and progenitor cells (HSPCs) are analyzed by flow cytometry.
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-
Results: In vivo administration of this compound resulted in a modulated HSC pool, including an increase in c-Kit+, Sca1+, CD150+, LSK HSPCs, LSKCD34low HSCs, and LSKCD150+CD48- HSCs.
Conclusion
This compound, identified through a sophisticated in silico screening process and validated through rigorous in vitro and in vivo experimentation, represents a significant advancement in the field of MEIS inhibition. Its ability to promote HSC self-renewal highlights its potential for applications in bone marrow transplantation and other areas of regenerative medicine. The detailed synthesis pathway and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate and develop MEIS inhibitors for therapeutic purposes.
Unveiling the Oncogenic Network: A Technical Guide to Identifying MEIS1 and MEIS2 Target Genes in Leukemia
For Immediate Release
A Deep Dive into the MEIS Transcriptional Machinery in Hematologic Malignancies for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the methodologies used to identify and characterize the target genes of the homeobox transcription factors MEIS1 and MEIS2 in the context of leukemia. Overexpression and aberrant activity of MEIS1 and MEIS2 are critical drivers in various subtypes of acute myeloid leukemia (AML), including those with MLL rearrangements and AML1-ETO fusions.[1][2][3][4] Understanding their downstream targets is paramount for the development of novel therapeutic strategies.
This document outlines key experimental protocols, presents quantitative data on target gene expression, and visualizes the intricate signaling pathways governed by MEIS1 and MEIS2.
The Central Role of MEIS1 and MEIS2 in Leukemogenesis
MEIS1, a member of the TALE (three-amino-acid loop extension) family of homeodomain proteins, was initially identified as a common viral integration site in murine myeloid leukemia.[5] Subsequent research has solidified its role as a potent oncogene in human leukemia, frequently collaborating with HOX proteins, particularly HOXA9, to drive leukemogenesis. This collaboration is often mediated by PBX cofactors, forming a trimeric complex that regulates the expression of genes critical for hematopoietic stem cell self-renewal and proliferation. Dysregulation of this axis is a hallmark of MLL-rearranged AML and is associated with a poor prognosis.
While less studied, MEIS2 has emerged as a key oncogenic partner in specific AML subtypes. Notably, high levels of MEIS2 expression are found in patients with AML1-ETO-positive AML, where it directly interacts with the AML1-ETO fusion protein to modulate its repressive activity and promote leukemic cell growth.
The identification of the direct and indirect downstream targets of MEIS1 and MEIS2 is crucial for elucidating their oncogenic mechanisms and for identifying novel therapeutic vulnerabilities.
Quantitative Analysis of MEIS1 and MEIS2 Target Gene Expression
The following tables summarize the differential expression of key MEIS1 and MEIS2 target genes identified in various leukemia contexts. This data is compiled from multiple studies employing techniques such as RNA-sequencing (RNA-seq) following genetic perturbation of MEIS1/2 expression.
Table 1: Key Upregulated Target Genes of the MEIS1/HOXA9 Complex in AML
| Gene | Fold Change (approx.) | Function in Leukemia | Reference |
| FLT3 | >10 | Receptor tyrosine kinase, promotes proliferation and survival | |
| TRIB2 | >5 | Serine/threonine kinase, promotes cell survival | |
| SCUBE1 | >4 | Secreted glycoprotein, promotes FLT3 signaling | |
| LMO2 | >3 | Transcriptional regulator, involved in hematopoietic development | |
| BCL2 | >2 | Anti-apoptotic protein, promotes cell survival | |
| CD34 | >2 | Adhesion molecule, marker of hematopoietic stem and progenitor cells | |
| ITGB7 | >2 | Integrin, involved in cell adhesion and migration |
Table 2: Key Upregulated Target Genes of MEIS2 in AML1-ETO-Positive AML
| Gene | Fold Change (approx.) | Function in Leukemia | Reference |
| YES1 | >3 | Proto-oncogene tyrosine kinase, promotes cell growth | |
| MYC | >2.5 | Transcription factor, drives cell proliferation and growth | |
| CCND1 | >2 | Cyclin D1, promotes cell cycle progression | |
| BCL2L1 | >2 | Anti-apoptotic protein (Bcl-xL), promotes cell survival |
Experimental Protocols for Target Gene Identification
The identification of direct MEIS1 and MEIS2 target genes relies on a combination of genome-wide techniques to map protein-DNA interactions and to quantify changes in gene expression. The following sections provide detailed methodologies for three key experimental approaches.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of a transcription factor.
1. Cell Preparation and Cross-linking:
-
Culture leukemia cells (e.g., K562, THP-1, or primary patient samples) to a density of 1-2 x 10^7 cells/mL.
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Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Chromatin Preparation and Sonication:
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Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Sonicate the chromatin to shear the DNA into fragments of 200-600 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
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Pre-clear the chromatin with Protein A/G agarose or magnetic beads to reduce non-specific binding.
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Incubate the pre-cleared chromatin with a ChIP-grade antibody specific to MEIS1 or MEIS2 overnight at 4°C with rotation. A negative control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.
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Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C.
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Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
4. Elution and Reverse Cross-linking:
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Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
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Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
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Prepare a sequencing library from the purified ChIP DNA and the input control DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
6. Sequencing and Data Analysis:
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Sequence the libraries on a next-generation sequencing platform.
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Align the sequencing reads to the reference genome.
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Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the ChIP sample compared to the input control.
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Perform motif analysis on the identified peaks to confirm the presence of MEIS binding motifs.
RNA-sequencing (RNA-seq)
RNA-seq is used to quantify the transcriptome and identify genes that are differentially expressed upon perturbation of MEIS1 or MEIS2.
1. Cell Culture and Perturbation:
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Culture leukemia cells and introduce a perturbation to alter MEIS1 or MEIS2 expression. This can be achieved through:
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Knockdown: Transduction with lentiviral vectors expressing shRNAs or gRNAs for CRISPR-Cas9 mediated knockout targeting MEIS1 or MEIS2.
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Overexpression: Transduction with retroviral or lentiviral vectors encoding MEIS1 or MEIS2 cDNA.
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-
Include appropriate control cells (e.g., transduced with a non-targeting shRNA or an empty vector).
2. RNA Extraction:
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Harvest the cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy) or TRIzol reagent.
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Treat the RNA with DNase I to remove any contaminating genomic DNA.
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Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation:
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Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.
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Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
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Synthesize the second-strand cDNA.
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Perform end-repair, A-tailing, and ligation of sequencing adapters.
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Amplify the library by PCR.
4. Sequencing and Data Analysis:
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Sequence the libraries on a next-generation sequencing platform.
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Align the sequencing reads to the reference genome and transcriptome.
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Quantify gene expression levels (e.g., as transcripts per million, TPM, or fragments per kilobase of transcript per million mapped reads, FPKM).
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Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon MEIS1/2 perturbation.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
ATAC-seq is a method to assess genome-wide chromatin accessibility, which can reveal regulatory regions that become more or less accessible upon changes in MEIS1 or MEIS2 activity.
1. Cell Preparation:
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Harvest 50,000 to 100,000 leukemia cells.
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Wash the cells with ice-cold PBS.
2. Transposition Reaction:
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Lyse the cells in a hypotonic buffer to isolate the nuclei.
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Immediately proceed with the transposition reaction by incubating the nuclei with the Tn5 transposase enzyme loaded with sequencing adapters. The transposase will simultaneously fragment the DNA and ligate the adapters into accessible regions of the chromatin.
3. DNA Purification:
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Purify the transposed DNA using a DNA purification kit.
4. Library Amplification:
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Amplify the library by PCR using primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.
5. Library Purification and Size Selection:
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Purify the amplified library to remove PCR primers and other reagents.
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Perform size selection to enrich for fragments in the desired size range (e.g., using AMPure XP beads).
6. Sequencing and Data Analysis:
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Sequence the libraries on a next-generation sequencing platform.
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Align the sequencing reads to the reference genome.
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Identify regions of open chromatin (peaks) using a peak-calling algorithm.
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Compare the chromatin accessibility profiles between cells with altered and control levels of MEIS1/2 to identify differential accessibility regions.
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Integrate ATAC-seq data with ChIP-seq and RNA-seq data to identify regulatory regions that are bound by MEIS1/2 and are associated with changes in target gene expression.
Signaling Pathways and Regulatory Networks
The oncogenic activity of MEIS1 and MEIS2 is embedded within complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Caption: MEIS1/HOXA9/PBX3 signaling pathway in MLL-rearranged AML.
Caption: MEIS2 interaction with AML1-ETO in t(8;21) AML.
Caption: Integrated workflow for MEIS1/2 target gene identification.
Conclusion and Future Directions
The identification and validation of MEIS1 and MEIS2 target genes are critical steps toward a more comprehensive understanding of their roles in leukemia. The experimental workflows outlined in this guide provide a robust framework for researchers to uncover the downstream effectors of these potent oncoproteins. The integration of ChIP-seq, RNA-seq, and ATAC-seq data allows for a multi-faceted view of gene regulation, from direct transcription factor binding to changes in chromatin accessibility and gene expression.
Future research should focus on the functional validation of newly identified targets to determine their contribution to the leukemic phenotype. Furthermore, the development of small molecule inhibitors that disrupt the interaction of MEIS proteins with their cofactors or their binding to DNA holds significant promise for novel therapeutic interventions in AML and other hematologic malignancies.
References
- 1. Defining Roles for HOX and MEIS1 Genes in Induction of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEIS2 Is an Oncogenic Partner in AML1-ETO-Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy [mdpi.com]
The MEIS1/MEIS2 Signaling Axis: A Technical Guide to Unlocking Cardiac Regeneration
For Researchers, Scientists, and Drug Development Professionals
The adult mammalian heart possesses a very limited capacity for regeneration following injury, primarily due to the post-mitotic nature of its contractile cells, the cardiomyocytes. Recent advancements in regenerative medicine have identified the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) and its homolog MEIS2 as critical regulators of cardiomyocyte cell cycle arrest. This technical guide provides an in-depth overview of the MEIS1/MEIS2 signaling pathway, offering insights into its mechanism of action and its potential as a therapeutic target for cardiac regeneration.
Core Concepts: MEIS1/MEIS2 as a Brake on Cardiomyocyte Proliferation
MEIS1, a member of the TALE (Three Amino Acid Loop Extension) family of homeodomain transcription factors, plays a pivotal role in orchestrating developmental processes.[1] In the context of the heart, MEIS1 expression increases postnatally, coinciding with the period when cardiomyocytes withdraw from the cell cycle.[2][3] This observation has led to the characterization of MEIS1 as a key transcriptional regulator that actively suppresses cardiomyocyte proliferation.[2][4]
Inhibition or genetic deletion of MEIS1 has been shown to extend the proliferative window of neonatal cardiomyocytes and even reactivate mitosis in adult cardiomyocytes, leading to enhanced cardiac regeneration following injury. Conversely, overexpression of MEIS1 curtails neonatal cardiomyocyte proliferation and impedes the heart's natural regenerative response.
The MEIS1/MEIS2 Signaling Pathway
MEIS1 exerts its anti-proliferative effects by transcriptionally activating a suite of downstream target genes, most notably several cyclin-dependent kinase inhibitors (CDKIs). These proteins, including p15, p16, and p21, act as crucial brakes on the cell cycle machinery, preventing cardiomyocyte division.
The activity of MEIS1 is often modulated by its interaction with cofactors, particularly proteins from the HOX family. Hoxb13 has been identified as a key cofactor of MEIS1 in postnatal cardiomyocytes. MEIS1 and Hoxb13 cooperatively regulate cardiomyocyte maturation and cell cycle arrest. The concurrent deletion of both Meis1 and Hoxb13 in adult cardiomyocytes leads to significant cardiomyocyte mitosis and improved cardiac function after myocardial infarction.
The broader MEIS family, including MEIS2, also contributes to this regulatory network. Inhibition of both MEIS1 and MEIS2 has been shown to promote cardiomyocyte cell cycle re-entry.
References
- 1. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meis1 Regulates Postnatal Cardiomyocyte Cell Cycle Arrest - Etiology and Morphogenesis of Congenital Heart Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Meis1 regulates postnatal cardiomyocyte cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meis1 regulates postnatal cardiomyocyte cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of MEISi-2 on MEIS1 and MEIS2: A Technical Overview of a First-in-Class MEIS Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Myeloid Ecotropic Viral Integration Site (MEIS) family of transcription factors, particularly MEIS1 and MEIS2, are critical regulators of developmental processes and have been implicated as drivers in various pathologies, including cancer. As members of the Three Amino Acid Loop Extension (TALE) homeodomain family, they function primarily by forming protein complexes with cofactors such as PBX and HOX proteins to direct gene expression. MEISi-2 is a novel, selective small molecule inhibitor developed to target MEIS protein function. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its functional consequences on MEIS1 and MEIS2. While MEIS1 and MEIS2 are highly homologous and often co-expressed, current scientific literature does not provide direct evidence of a stable protein-protein interaction between them. Therefore, this document focuses on the well-documented effect of this compound: the inhibition of MEIS transcriptional activity by targeting the conserved DNA-binding domain of both MEIS1 and MEIS2, leading to a modulation of their downstream biological functions.
Introduction to MEIS1, MEIS2, and the this compound Inhibitor
MEIS1 and MEIS2 are highly conserved TALE homeodomain transcription factors essential for normal organogenesis, hematopoietic stem cell (HSC) self-renewal, and cell proliferation.[1][2][3] Structurally, MEIS proteins are characterized by N-terminal domains that mediate interaction with PBX cofactors and a highly conserved homeodomain (HD) that binds to a consensus "TGACAG" DNA sequence.[2] The amino acid sequence of the homeodomain is identical between MEIS1 and MEIS2, making them functionally similar in their DNA-binding capacity.[2] Dysregulation of MEIS1 and MEIS2 expression is linked to various cancers, including leukemia, neuroblastoma, and prostate cancer, making them attractive therapeutic targets.
This compound is a first-in-class small molecule inhibitor of MEIS proteins, identified through high-throughput in silico screening against the MEIS homeodomain. It was designed to specifically interfere with the DNA-binding function of MEIS proteins, thereby inhibiting their ability to regulate the transcription of target genes.
This compound: Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the MEIS homeodomain's interaction with DNA. By binding to the homeodomain, this compound prevents MEIS1 and MEIS2 from associating with their cognate DNA binding sites in the regulatory regions of target genes. This blockade of DNA binding disrupts the formation of functional transcriptional complexes, leading to the downregulation of MEIS-dependent gene expression. This targeted disruption has been shown to modulate critical cellular processes, such as HSC self-renewal and cancer cell proliferation.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo assays. These studies confirm its potent and dose-dependent inhibitory effect on MEIS-driven transcriptional activity.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₄N₂O₃ | |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 2250156-71-7 | |
Table 2: In Vitro Inhibition of MEIS-Dependent Luciferase Reporters by this compound
| Reporter Construct | This compound Conc. | % Inhibition | Cell Line | Reference |
|---|---|---|---|---|
| MEIS-p21-luciferase | 0.1 µM | ~90% | HEK293T |
| MEIS-HIF-luciferase | 0.1 µM | ~85% | HEK293T | |
Table 3: In Vivo Effects of this compound Treatment in Murine Models
| Parameter Measured | Treatment | Outcome | Reference |
|---|---|---|---|
| HSC Content (LSKCD34low) | 10 µM this compound (i.p.) | Significant Increase |
| Target Gene Expression | 10 µM this compound (i.p.) | Downregulation of Meis1, Hif-2α, p16, p19 | |
Effect on MEIS1 and MEIS2 Functional Interaction
While a direct physical interaction between MEIS1 and MEIS2 proteins has not been established, they share downstream pathways and can exhibit parallel or redundant functions. For example, both MEIS1 and MEIS2 are implicated in the progression of neuroblastoma and myeloid leukemia. This compound, by targeting the identical homeodomains of both proteins, effectively inhibits the functional output of both transcription factors. The "effect on interaction" is therefore a concurrent inhibition of their individual activities, leading to a compounded effect in biological systems where both are active.
Experimental Protocols
MEIS-Dependent Luciferase Reporter Assay
This assay quantitatively measures the ability of this compound to inhibit MEIS-driven gene transcription.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured to 70-80% confluency in 24-well plates.
-
Plasmid Co-transfection: Cells are co-transfected with three plasmids using a suitable transfection reagent:
-
A MEIS-responsive firefly luciferase reporter plasmid (e.g., containing MEIS binding motifs from the p21 or Hif-1α promoter).
-
A constitutively expressed MEIS1 expression vector (e.g., pCMV-SPORT6-Meis1).
-
A control plasmid expressing Renilla luciferase (e.g., pCMV-LacZ or similar) for normalization of transfection efficiency.
-
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control.
-
Cell Lysis: After 48 hours of incubation with the compound, cells are washed with PBS and lysed using a passive lysis buffer.
-
Luminometry: Firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The percentage of inhibition is calculated relative to the DMSO-treated control.
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
To investigate the potential for a direct MEIS1-MEIS2 interaction, a Co-IP experiment could be performed. This protocol outlines a general approach.
Methodology:
-
Cell Culture and Lysis: Culture cells endogenously expressing or overexpressing tagged versions of MEIS1 and MEIS2. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins (e.g., anti-MEIS1) or a control IgG overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the second protein (e.g., anti-MEIS2) to detect co-precipitation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the direct binding of a ligand (this compound) to its target protein (MEIS1/2) in a cellular environment. Binding of the ligand stabilizes the protein, increasing its melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one aliquot of cells with this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by performing several freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot: Collect the supernatant (soluble protein fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble MEIS1 or MEIS2 protein remaining at each temperature point by Western Blot.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the curve to a higher temperature in the this compound-treated samples indicates target engagement.
References
- 1. MEIS1 and MEIS2 Expression and Prostate Cancer Progression: A Role For HOXB13 Binding Partners in Metastatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
MEIS1: The Guardian of Hematopoietic Stem Cell Quiescence
An In-depth Technical Guide on the Role of MEIS1 in Regulating HSC Quiescence Modulators
Introduction
The homeobox transcription factor, Myeloid Ecotropic Viral Integration Site 1 (MEIS1), is a critical regulator in the complex landscape of hematopoiesis.[1][2][3] Belonging to the Three-Amino-Acid Loop Extension (TALE) family of homeodomain proteins, MEIS1 is preferentially expressed in hematopoietic stem cells (HSCs) and its levels decline as these cells differentiate.[4][5] This expression pattern underscores its significance in maintaining the most primitive hematopoietic populations. A defining characteristic of HSCs is their ability to remain in a state of reversible growth arrest, or quiescence. This state is paramount for preserving their long-term self-renewal capacity and preventing premature exhaustion of the stem cell pool. Emerging evidence has solidified MEIS1's role as a master regulator of this quiescent state, primarily by modulating cellular metabolism and oxidative stress.
This technical guide provides a comprehensive overview of the molecular mechanisms through which MEIS1 governs HSC quiescence. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal transcription factor and its potential as a therapeutic target.
Core Mechanism: MEIS1 Regulation of the HIF-ROS Axis
The primary function of MEIS1 in maintaining HSC quiescence is intrinsically linked to its control over cellular metabolism, which it achieves by regulating the hypoxia-response pathway. HSCs reside in a specialized, low-oxygen "hypoxic niche" within the bone marrow, and their metabolic state is finely tuned to this environment.
Studies using inducible knockout mice have demonstrated that the deletion of Meis1 leads to a loss of HSC quiescence, causing these cells to enter the cell cycle and exhaust their capacity to maintain hematopoiesis, particularly under stress conditions. This loss of quiescence is a direct consequence of increased levels of Reactive Oxygen Species (ROS). MEIS1 exerts its control over ROS levels through the transcriptional regulation of Hypoxia-Inducible Factors, specifically HIF-1α and HIF-2α .
Key points of the MEIS1-HIF-ROS pathway:
-
Transcriptional Control: MEIS1 directly binds to the promoter regions of Hif-1α and Hif-2α, activating their transcription.
-
Metabolic Shift: Loss of MEIS1 results in decreased levels of HIF-1α and HIF-2α. This impairs the cell's ability to rely on glycolysis, the preferred metabolic pathway for quiescent HSCs, and forces a shift towards mitochondrial oxidative phosphorylation.
-
ROS Accumulation: The increased mitochondrial activity leads to the accumulation of ROS. High levels of ROS are known to damage cellular components and push HSCs out of quiescence, leading to their exhaustion and apoptosis.
-
Phenotype Rescue: Crucially, the detrimental effects of Meis1 deletion on HSC function can be reversed by scavenging ROS with antioxidants like N-acetylcysteine (NAC), confirming that ROS accumulation is the primary mediator of the observed phenotype.
Signaling Pathways and Logical Relationships
// Nodes MEIS1 [label="MEIS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α", fillcolor="#34A853", fontcolor="#FFFFFF"]; HIF2a [label="HIF-2α", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolytic\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Metabolism [label="Mitochondrial\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quiescence [label="HSC Quiescence\n(Self-Renewal)", fillcolor="#FBBC05", fontcolor="#202124"]; Exhaustion [label="HSC Exhaustion\n(Apoptosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges MEIS1 -> HIF1a [label=" Activates\nTranscription", color="#202124"]; MEIS1 -> HIF2a [label=" Activates\nTranscription", color="#202124"]; HIF1a -> Glycolysis [label=" Promotes", color="#202124"]; HIF1a -> Mitochondrial_Metabolism [label=" Inhibits", arrowhead=tee, color="#202124"]; Glycolysis -> ROS [label=" Limits Production", arrowhead=tee, color="#202124"]; Mitochondrial_Metabolism -> ROS [label=" Increases Production", color="#202124"]; ROS -> Quiescence [label=" Disrupts", arrowhead=tee, color="#202124"]; Quiescence -> Exhaustion [style=invis]; // for layout ROS -> Exhaustion [label=" Induces", color="#202124"];
// Rank settings for layout {rank=same; HIF1a; HIF2a;} {rank=same; Glycolysis; Mitochondrial_Metabolism;} }
Caption: MEIS1-HIF-ROS signaling pathway in HSCs.
Interaction with TALE and HOX Cofactors
MEIS1 does not act in isolation. Its function is critically dependent on its interaction with other TALE family members, such as PBX1, and with HOX transcription factors, particularly HOXA9. These proteins form heterodimeric or heterotrimeric complexes that bind to DNA and regulate the transcription of target genes. The deletion of Pbx1 in the hematopoietic system results in a phenotype similar to Meis1 deletion, characterized by a loss of HSC quiescence and subsequent hematopoietic failure. This highlights the cooperative nature of these factors in maintaining HSC integrity. While essential for normal hematopoiesis, the co-activation of MEIS1 and HOXA9 is a well-established driver of acute myeloid leukemia (AML), demonstrating the oncogenic potential of this pathway when dysregulated.
Quantitative Data Summary
The effects of Meis1 deletion on various hematopoietic parameters have been quantified in several studies using conditional knockout mouse models.
| Parameter | Control (Meis1+/+) | Meis1 Knockout (Meis1-/-) | Fold Change | Reference |
| HSC Population | ||||
| LT-HSC Frequency (%) | 0.002 | 0.0092 | ~4.5-fold Increase* | |
| LSK CD48-CD150+ Cells | Normalized to 1 | Significant Decline | ↓ | |
| LTC-IC Frequency | Normalized to 1 | 6-fold Reduction | ↓ | |
| Cell Cycle & Proliferation | ||||
| Quiescent LT-HSCs (G0) | 81.75% ± 3.25% | Significant Decrease | ↓ | |
| Colony Forming Units (CFU) | Normalized to 1 | Significant Reduction | ↓ | |
| Gene & Protein Expression | ||||
| Hif-1α mRNA | Normalized to 1 | Down-regulated | ↓ | |
| Hif-2α mRNA | Normalized to 1 | Down-regulated | ↓ | |
| Hif-1α Protein | Present | Near-complete Loss | ↓ | |
| Metabolic State | ||||
| ROS Levels | Baseline | Significantly Higher | ↑ | |
| Oxygen Consumption Rate | Baseline | Significantly Higher | ↑ |
*Note: The initial increase in HSC frequency is attributed to a loss of quiescence, leading to rapid cell division followed by exhaustion and a long-term decline in the functional HSC pool.
Experimental Protocols & Workflows
The following section details the key experimental methodologies used to elucidate the role of MEIS1 in HSC regulation.
Conditional Mouse Models
To bypass the embryonic lethality of a full Meis1 knockout, researchers utilize conditional systems.
-
Model: Meis1-flox/CreER or Mx1-Cre/Meis1fl/fl mice.
-
Principle: The Meis1 gene is flanked by loxP sites (floxed). The Cre recombinase, which excises the floxed gene segment, is fused to a modified estrogen receptor (ER) or is under the control of the interferon-inducible Mx1 promoter.
-
Induction of Deletion:
-
CreER: Administration of tamoxifen to the mice allows the Cre-ER fusion protein to translocate to the nucleus and excise the Meis1 gene.
-
Mx1-Cre: Injection of polyinosinic:polycytidylic acid (pI-pC) induces the expression of Cre recombinase, leading to gene deletion.
-
-
Application: This allows for the temporal control of Meis1 deletion in adult mice, enabling the study of its function in established hematopoiesis.
// Nodes Mouse [label="Meis1-flox/CreER Mouse", fillcolor="#F1F3F4", fontcolor="#202124"]; Tamoxifen [label="Tamoxifen\nAdministration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deletion [label="Meis1 Gene Deletion\nin Hematopoietic Cells", fillcolor="#FBBC05", fontcolor="#202124"]; BM_Harvest [label="Bone Marrow\nHarvest", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Downstream Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Flow [label="Flow Cytometry\n(HSC Population, ROS, Cell Cycle)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Functional Assays\n(CFU, Transplantation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expr [label="Gene Expression\n(qRT-PCR, Microarray)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Mouse -> Tamoxifen; Tamoxifen -> Deletion; Deletion -> BM_Harvest; BM_Harvest -> Analysis; Analysis -> Flow [style=dashed]; Analysis -> Assays [style=dashed]; Analysis -> Gene_Expr [style=dashed]; }
Caption: Workflow for studying MEIS1 using a conditional knockout mouse model.
Flow Cytometry for HSC Analysis
-
Objective: To identify and quantify HSC populations.
-
Protocol:
-
Bone marrow is harvested from control and Meis1-deleted mice.
-
Red blood cells are lysed.
-
Cells are incubated with a cocktail of fluorescently-conjugated antibodies.
-
Key Markers for LT-HSCs: Lin⁻ c-Kit⁺ Sca-1⁺ (LSK) CD48⁻ CD150⁺. The Lin⁻ (lineage-negative) cocktail includes antibodies against mature hematopoietic cells (e.g., CD3, B220, Gr-1, Mac-1, Ter119).
-
Cells are analyzed on a flow cytometer.
-
Cell Cycle Analysis
-
Objective: To determine the proportion of quiescent (G0) HSCs.
-
Protocol:
-
HSCs are isolated and stained with Hoechst 33342 (a DNA dye) and Pyronin Y (an RNA dye).
-
Quiescent G0 cells have 2n DNA content and low RNA content.
-
G1 cells have 2n DNA and higher RNA content.
-
S/G2/M cells have >2n DNA content.
-
The stained cells are analyzed by flow cytometry.
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify intracellular ROS levels.
-
Protocol:
-
Isolated bone marrow cells or specific HSC populations are incubated with the dye dichlorofluorescein diacetate (DCFDA).
-
DCFDA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent DCF.
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if MEIS1 directly binds to the promoter regions of target genes (e.g., Hif-2α).
-
Protocol:
-
Hematopoietic progenitor cells (e.g., Kasumi-1 cell line) are treated with formaldehyde to cross-link proteins to DNA.
-
The chromatin is sheared into small fragments.
-
An antibody specific to MEIS1 is used to immunoprecipitate the MEIS1-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers that flank the putative MEIS1 binding sites in the Hif-2α promoter to determine if this region was enriched.
-
Bone Marrow Transplantation Assays
-
Objective: To assess the cell-intrinsic function and self-renewal capacity of HSCs.
-
Protocol (Competitive Repopulation):
-
Bone marrow cells from Meis1-deleted mice (e.g., CD45.2 genotype) are mixed with competitor cells from wild-type mice (e.g., CD45.1 genotype).
-
The cell mixture is transplanted into lethally irradiated recipient mice (e.g., CD45.1/CD45.2).
-
At various time points post-transplantation, peripheral blood is analyzed by flow cytometry to determine the percentage of blood cells derived from the Meis1-deleted HSCs versus the competitor cells.
-
A failure of the Meis1-deleted cells to contribute to long-term hematopoiesis indicates a defect in HSC self-renewal.
-
Therapeutic Implications and Future Directions
The central role of MEIS1 in maintaining HSC quiescence and its co-option in leukemogenesis makes it an attractive therapeutic target.
-
HSC Expansion: Small molecule inhibitors of MEIS1 (e.g., MEISi-1, MEISi-2) have been developed. These inhibitors have been shown to induce the self-renewal and expansion of both murine and human HSCs ex vivo. This has significant potential for improving the efficacy of bone marrow transplantation by expanding the number of functional HSCs before infusion.
-
Leukemia Treatment: Given that MEIS1 is a critical downstream target of MLL-fusion proteins in MLL-rearranged leukemias, inhibiting MEIS1 function presents a promising strategy to combat these aggressive cancers. MEIS inhibitors have been shown to reduce the viability of primary leukemia cells and leukemia stem cells by inducing apoptosis.
Future research will likely focus on refining MEIS1 inhibitors to improve their specificity and potency, and on further dissecting the complex transcriptional networks governed by MEIS1 and its cofactors in both normal and malignant hematopoiesis. Understanding how to precisely modulate MEIS1 activity could unlock new therapies for a range of hematological disorders and cancers.
References
- 1. Meis1 Is Required for Adult Mouse Erythropoiesis, Megakaryopoiesis and Hematopoietic Stem Cell Expansion | PLOS One [journals.plos.org]
- 2. Meis1 Is Required for Adult Mouse Erythropoiesis, Megakaryopoiesis and Hematopoietic Stem Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
MEIS1: A Pivotal Regulator of Hematopoietic Lineage Commitment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeobox transcription factor is a critical regulator of normal and malignant hematopoiesis. It plays a central role in maintaining the quiescence and self-renewal of hematopoietic stem cells (HSCs) and exerts a profound influence on the lineage commitment of hematopoietic progenitors. Dysregulation of MEIS1 expression is strongly associated with the development of leukemia. This technical guide provides a comprehensive overview of the multifaceted role of MEIS1 in hematopoietic lineage commitment, with a particular focus on its impact on HSCs, megakaryopoiesis, and erythropoiesis. We present quantitative data from key studies, detailed experimental protocols for investigating MEIS1 function, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of hematopoiesis and develop novel therapeutic strategies targeting MEIS1-related pathologies.
Introduction
MEIS1, a member of the Three-Amino-Acid Loop Extension (TALE) family of homeodomain proteins, was first identified as a common viral integration site in a murine model of myeloid leukemia.[1] Subsequent research has established MEIS1 as a potent proto-oncogene that frequently collaborates with HOX transcription factors to drive leukemogenesis.[2][3] In normal hematopoiesis, MEIS1 is highly expressed in HSCs and is progressively downregulated as these cells differentiate.[2][4] However, its expression is notably re-established during megakaryopoiesis.
The functional importance of MEIS1 in blood cell development is underscored by the embryonic lethality observed in Meis1-null mice, which exhibit severe hematopoietic and vascular defects. Conditional knockout mouse models have further elucidated the critical roles of MEIS1 in adult hematopoiesis, demonstrating its necessity for HSC maintenance, as well as for the proper development of the megakaryocytic and erythroid lineages. This guide will delve into the molecular mechanisms by which MEIS1 orchestrates these crucial processes.
The Role of MEIS1 in Hematopoietic Stem Cell Function
MEIS1 is indispensable for the maintenance of the HSC pool. Its primary function in this context is to preserve HSC quiescence, a state of metabolic inactivity that protects the stem cell reservoir from exhaustion. Loss of MEIS1 leads to increased HSC cycling, depletion of the long-term HSC (LT-HSC) population, and impaired long-term hematopoietic reconstitution.
A key mechanism by which MEIS1 maintains HSC quiescence is through the regulation of cellular metabolism and oxidative stress. MEIS1 has been shown to transcriptionally regulate the expression of Hypoxia-Inducible Factor 1-alpha (Hif-1α) and Hif-2α. These factors are critical for maintaining the glycolytic metabolic phenotype of HSCs, which is characterized by low mitochondrial respiration and reduced production of reactive oxygen species (ROS). Deletion of Meis1 results in a metabolic shift towards mitochondrial oxidative phosphorylation, leading to increased ROS levels, DNA damage, and ultimately, HSC apoptosis and exhaustion.
Quantitative Data on MEIS1's Impact on HSCs
The following table summarizes key quantitative findings from studies investigating the effects of Meis1 deletion on hematopoietic stem and progenitor cell populations in mice.
| Parameter | Experimental Model | Observation | Fold Change/Percentage Reduction | Reference |
| Long-Term Hematopoietic Stem Cells (LT-HSCs) | Conditional Meis1 knockout mice (Mx1-Cre) | Significant reduction in the number of LSKCD150+CD48- HSCs. | ~4-fold reduction | |
| Long-Term Culture-Initiating Cells (LTC-IC) | Conditional Meis1 knockout mice (Mx1-Cre) | Reduced frequency and absolute number of LTC-ICs in the bone marrow. | 6-fold reduction | |
| Colony-Forming Units (CFUs) | Conditional Meis1 knockout mice (Rosa26CreER) | Reduced total colony formation from bone marrow cells. | Statistically significant reduction | |
| Competitive Repopulation Assay | Conditional Meis1 knockout mice (Rosa26CreER) | Failure of Meis1-deleted bone marrow cells to contribute to long-term hematopoiesis in recipient mice. | Complete loss of long-term repopulation |
MEIS1 in Megakaryocytic and Erythroid Lineage Commitment
MEIS1 plays a crucial, biphasic role in the development of the megakaryocytic and erythroid lineages. While its expression is downregulated as HSCs commit to multipotent progenitors, it is re-induced and plays a vital role in the common megakaryocyte-erythroid progenitor (MEP) and subsequent megakaryocyte development.
Constitutive expression of MEIS1 in human hematopoietic progenitor cells directs them towards an MEP fate, leading to increased erythroid and megakaryocytic colony formation at the expense of granulocyte and macrophage differentiation. Conversely, silencing of MEIS1 in progenitor cells impairs erythroid expansion and reduces megakaryocytic colony-forming capacity.
In human pluripotent stem cell (hPSC) differentiation models, MEIS1 is essential for the specification of hemogenic endothelial progenitors (HEPs), the precursors to hematopoietic progenitor cells. MEIS1 achieves this, in part, by targeting and activating the transcription factor TAL1. At a later stage, MEIS1 is also critical for megakaryocyte maturation and platelet production, where it targets another key transcription factor, FLI1.
Quantitative Data on MEIS1's Impact on Megakaryopoiesis and Erythropoiesis
The table below presents quantitative data on the effects of MEIS1 modulation on megakaryocytic and erythroid progenitor populations.
| Parameter | Experimental Model | Observation | Fold Change/Percentage Change | Reference |
| Colony-Forming Unit-Megakaryocyte (CFU-Mk) | Conditional Meis1 knockout mice (Mx1-Cre) | Reduction in total CFU-Mk numbers, particularly high-proliferative potential CFU-Mk. | 6-fold reduction in high-proliferative CFU-Mk | |
| Erythroid and Megakaryocytic Colony Formation | Human CD34+ cells with MEIS1 overexpression | Increased erythroid and megakaryocytic colonies. | Statistically significant increase | |
| Granulocyte-Macrophage Colony Formation (CFU-GM) | Human CD34+ cells with MEIS1 overexpression | Decreased CFU-GM numbers. | 3 to 6-fold decrease | |
| Hemogenic Endothelial Progenitors (HEPs) | MEIS1-deleted human pluripotent stem cells | Decreased percentage of CD31+CD34+ HEPs. | Statistically significant decrease |
Signaling Pathways and Molecular Interactions
MEIS1 functions as a transcriptional regulator, often in complex with other transcription factors, most notably HOX and PBX proteins. The MEIS1-PBX-HOX trimeric complex is a central player in both normal hematopoiesis and leukemogenesis, where it binds to specific DNA sequences to regulate the expression of target genes.
As mentioned earlier, a critical downstream pathway regulated by MEIS1 in HSCs involves the hypoxia-inducible factors Hif-1α and Hif-2α, which are essential for maintaining a glycolytic metabolic state and controlling ROS levels.
In the context of megakaryocyte and erythroid development, MEIS1 directly targets and activates key lineage-specific transcription factors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of MEIS1 in hematopoietic lineage commitment.
Generation of Conditional Meis1 Knockout Mice
The generation of conditional knockout mice is a powerful tool to study gene function in a tissue-specific and temporally controlled manner.
Protocol:
-
Design and Construction of the Targeting Vector:
-
Obtain a genomic clone of the Meis1 gene.
-
Design a targeting vector containing loxP sites flanking a critical exon of Meis1 (e.g., exon 8).
-
The vector should also include a positive selection cassette (e.g., neomycin resistance) flanked by FRT sites and a negative selection cassette (e.g., diphtheria toxin A).
-
Use λ Red phage-based homologous recombination in E. coli for efficient vector construction.
-
-
Generation of Chimeric Mice:
-
Electroporate the targeting vector into embryonic stem (ES) cells (e.g., from a C57BL/6 background).
-
Select for correctly targeted ES cell clones using positive-negative selection and confirm by Southern blotting and PCR.
-
Inject the targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6).
-
Transfer the injected blastocysts into pseudopregnant female mice.
-
-
Breeding and Genotyping:
-
Breed the resulting chimeric mice with a strain expressing Flp recombinase to remove the neomycin cassette.
-
Cross the resulting mice carrying the floxed Meis1 allele with a Cre-recombinase expressing strain. For inducible knockout, use strains like Mx1-Cre (induced by polyinosinic:polycytidylic acid) or Rosa26-CreER (induced by tamoxifen).
-
Genotype the offspring by PCR to identify mice with the desired genotype (Meis1fl/fl; Cre+).
-
Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells
Flow cytometry is used to identify and quantify specific hematopoietic cell populations based on the expression of cell surface markers.
Protocol:
-
Cell Preparation:
-
Isolate bone marrow cells from the femurs and tibias of mice by flushing with PBS containing 2% FBS.
-
Create a single-cell suspension by passing the cells through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).
-
For progenitor analysis, perform lineage depletion using a cocktail of biotinylated antibodies against mature lineage markers (e.g., CD3e, CD11b, B220, Gr-1, Ter119) and anti-biotin magnetic beads.
-
-
Antibody Staining:
-
Resuspend the cells in staining buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice in the dark. A typical panel for HSCs and progenitors includes:
-
Lineage cocktail (FITC)
-
c-Kit (APC)
-
Sca-1 (PE-Cy7)
-
CD150 (PE)
-
CD48 (APC-Cy7)
-
CD34 (eFluor 450)
-
Flt3 (PE-Cy5)
-
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer (e.g., BD LSRFortessa).
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo).
-
Gate on live, single cells, then on lineage-negative cells.
-
Identify HSC and progenitor populations based on their specific marker expression profiles (e.g., LT-HSCs: Lin-Sca-1+c-Kit+CD150+CD48-).
-
Colony-Forming Unit (CFU) Assays
CFU assays are in vitro functional assays used to quantify hematopoietic progenitors based on their ability to form colonies of mature cells in semi-solid media.
Protocol:
-
Cell Plating:
-
Prepare a single-cell suspension of bone marrow or lineage-depleted cells.
-
Dilute the cells to the desired concentration.
-
Mix the cells with semi-solid methylcellulose-based medium containing appropriate cytokines (e.g., MethoCult GF M3434 for murine cells, containing SCF, IL-3, IL-6, and EPO).
-
Plate 1.1 mL of the cell suspension into 35 mm culture dishes in duplicate.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Colony Scoring:
-
After 7-14 days, score the colonies under an inverted microscope.
-
Identify different colony types based on their morphology:
-
CFU-GM: Granulocyte-macrophage colonies
-
BFU-E: Burst-forming unit-erythroid
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies
-
-
-
Megakaryocyte Colony (CFU-Mk) Assay:
-
Use a collagen-based medium (e.g., MegaCult-C) supplemented with TPO, IL-6, and IL-3.
-
After 10-12 days of culture, dehydrate the collagen gel.
-
Stain for acetylcholinesterase (for mouse cells) or with an anti-CD41 antibody (for human cells) to identify megakaryocyte colonies.
-
In Vivo Competitive Repopulation Assay
This assay is the gold standard for assessing the long-term repopulating ability of HSCs.
Protocol:
-
Cell Preparation:
-
Isolate test cells (e.g., bone marrow from Meis1 knockout mice, CD45.2+) and competitor cells (wild-type bone marrow, CD45.1+).
-
Mix the test and competitor cells at a defined ratio (e.g., 1:1).
-
-
Transplantation:
-
Lethally irradiate recipient mice (e.g., CD45.1/CD45.2 F1 hybrids).
-
Inject the cell mixture into the recipient mice via tail vein injection.
-
-
Analysis of Chimerism:
-
At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Perform flow cytometry to determine the percentage of donor-derived cells (CD45.1+ and CD45.2+) in different hematopoietic lineages (e.g., T cells, B cells, myeloid cells).
-
Long-term engraftment is indicated by the sustained presence of test donor-derived cells in all lineages.
-
Chromatin Immunoprecipitation Followed by Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor, such as MEIS1.
Protocol:
-
Cross-linking and Cell Lysis:
-
Cross-link hematopoietic cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells to isolate the nuclei.
-
-
Chromatin Fragmentation:
-
Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for MEIS1 overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of MEIS1 binding enrichment compared to an input control.
-
Lentiviral Overexpression of MEIS1 in Human CD34+ Cells
This technique is used to study the effects of ectopic MEIS1 expression on the differentiation of human hematopoietic progenitors.
Protocol:
-
Vector Construction and Virus Production:
-
Clone the cDNA of the desired MEIS1 splice variant (e.g., MEIS1B or MEIS1D) into a lentiviral expression vector, often co-expressing a fluorescent reporter like GFP.
-
Co-transfect the lentiviral vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Harvest and concentrate the lentiviral supernatant.
-
-
Transduction of CD34+ Cells:
-
Isolate human CD34+ cells from cord blood or mobilized peripheral blood.
-
Pre-stimulate the CD34+ cells for 24-48 hours in serum-free medium containing cytokines (e.g., SCF, TPO, Flt3L).
-
Transduce the cells with the MEIS1-expressing lentivirus at a desired multiplicity of infection (MOI) in the presence of a transduction enhancer like Polybrene or Retronectin.
-
Incubate for 12-24 hours.
-
-
Post-Transduction Analysis:
-
Assess transduction efficiency by measuring the percentage of GFP-positive cells via flow cytometry.
-
Sort the transduced (GFP+) cells for downstream functional assays, such as CFU assays or differentiation in liquid culture.
-
Conclusion
MEIS1 is a master regulator of hematopoietic lineage commitment, with profound effects on the maintenance of hematopoietic stem cells and the differentiation of megakaryocytic and erythroid progenitors. Its intricate interplay with other key transcription factors, particularly HOX and PBX proteins, and its role in modulating cellular metabolism and oxidative stress highlight its central position in the hematopoietic hierarchy. The experimental protocols detailed in this guide provide a robust framework for further dissecting the complex functions of MEIS1. A deeper understanding of the molecular mechanisms governed by MEIS1 will undoubtedly pave the way for the development of novel therapeutic strategies for a range of hematological disorders, including leukemia.
References
- 1. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regbio.yeditepe.edu.tr [regbio.yeditepe.edu.tr]
- 4. Dual actions of Meis1 inhibit erythroid progenitor development and sustain general hematopoietic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MEISi-2 Animal Model Administration and Dosage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of MEISi-2, a selective inhibitor of the Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors. The following sections detail the administration, dosage, and relevant biological context for the use of this compound in a murine model, alongside comprehensive experimental protocols and pathway diagrams.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets MEIS proteins, which are key regulators of hematopoietic stem cell (HSC) self-renewal and are implicated in various developmental and disease processes, including cardiac regeneration and cancer.[1][2][3] By inhibiting MEIS, this compound has been shown to modulate HSC activity, down-regulating MEIS target gene expression and inducing HSC self-renewal ex vivo.[1][4] In vivo studies have demonstrated its efficacy in modulating the HSC pool in the bone marrow of mice.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound as reported in the literature.
Table 1: this compound In Vivo Administration Parameters
| Parameter | Value | Reference |
| Animal Model | 4-6 week-old BALB/c mice | |
| Dosage | 10 µM / 100 µL per injection | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosing Frequency | Days 1, 4, and 7 | |
| Reported Effect | Modulated Hematopoietic Stem Cell (HSC) pool |
Experimental Protocols
This section provides a detailed protocol for the intraperitoneal administration of this compound to BALB/c mice.
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 1 mL syringes with 25-27G needles
-
4-6 week-old BALB/c mice
-
Animal scale
-
70% ethanol
-
Sterile gauze pads
This compound Stock Solution and Vehicle Preparation
Vehicle Formulation: A common vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO and corn oil.
Stock Solution Preparation (e.g., 10 mM DMSO stock):
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 306.32 g/mol .
-
Dissolve the calculated amount of this compound in the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.06 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Working Solution Preparation (10 µM in 10% DMSO/Corn Oil):
-
To prepare a 100 µL injection volume with a final concentration of 10 µM this compound, a 1:1000 dilution of the 10 mM stock solution is required.
-
For a single 100 µL injection, mix 0.1 µL of the 10 mM this compound stock solution with 9.9 µL of DMSO and 90 µL of corn oil.
-
For a larger batch, for example, to treat 10 mice (1 mL total volume), mix 1 µL of 10 mM this compound stock, 99 µL of DMSO, and 900 µL of corn oil.
-
Vortex the working solution thoroughly before each injection to ensure a uniform suspension.
Intraperitoneal (i.p.) Injection Protocol
-
Animal Handling and Restraint:
-
Weigh the mouse to ensure accurate dosing if required, although the provided protocol specifies a fixed volume.
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing).
-
Turn the mouse over to expose the abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.
-
-
Injection Procedure:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Using a new sterile syringe and needle for each animal, draw up 100 µL of the this compound working solution.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the 100 µL volume.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals.
-
Signaling Pathway and Experimental Workflow Diagrams
MEIS Signaling Pathway
The following diagram illustrates the central role of MEIS proteins in transcriptional regulation, often in complex with cofactors such as PBX and HOX proteins, to control the expression of downstream target genes involved in cell cycle and differentiation.
Experimental Workflow
The following diagram outlines the key steps in an in vivo study using this compound.
References
Application Notes and Protocols for MEISi-2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MEISi-2 is a selective inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS) family of homeodomain transcription factors.[1] MEIS proteins are critical regulators of various developmental processes, including hematopoiesis, and have been implicated in the pathogenesis of certain cancers.[1] this compound functions by down-regulating MEIS target gene expression, thereby impacting processes such as hematopoietic stem cell (HSC) self-renewal.[1] These application notes provide detailed protocols for the solubilization and use of this compound in a cell culture setting.
Product Information
-
Chemical Name: this compound
-
Molecular Formula: C₁₈H₁₄N₂O₃
-
Molecular Weight: 306.32 g/mol
-
Appearance: Light yellow to yellow solid[1]
Quantitative Data Summary
Table 1: Solubility and Storage
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that can dissolve both polar and nonpolar compounds.[2] |
| Solubility in DMSO | 100 mg/mL (326.46 mM) | Ultrasonic treatment may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility. |
| Powder Storage | -20°C for 3 years | Store in a dry, dark place. |
| Stock Solution Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C for up to 1 month |
Table 2: Stock Solution Preparation Guide
This table provides the required mass of this compound to prepare stock solutions of common molar concentrations.
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.2646 mL | 16.3228 mL | 32.6456 mL |
| 5 mM | 0.6529 mL | 3.2646 mL | 6.5291 mL |
| 10 mM | 0.3265 mL | 1.6323 mL | 3.2646 mL |
| 50 mM | 0.0653 mL | 0.3265 mL | 0.6529 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 326.5 µL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Sterilization: While the solution is considered sterile due to the properties of DMSO, for sensitive applications, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Cell Culture Treatment with this compound
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells or flasks.
-
-
Incubation: Return the cells to the incubator and culture for the desired experimental duration.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting, RT-qPCR, or functional assays.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow.
Caption: this compound inhibits MEIS1, preventing transcription of target genes.
Caption: General workflow for treating cultured cells with this compound.
References
Application Notes and Protocols for Ex Vivo Expansion of CD34+ Hematopoietic Stem and Progenitor Cells
Topic: Small Molecule-Mediated Ex Vivo Expansion of CD34+ Cells
Audience: Researchers, scientists, and drug development professionals.
Note on "MEISi-2": Extensive searches for a small molecule inhibitor designated "this compound" for the ex vivo expansion of CD34+ cells did not yield specific public data or protocols. The MEIS (Myeloid Ectopic Viral Integration Site) family of transcription factors, particularly MEIS1 and MEIS2, are known to play a role in normal hematopoiesis and leukemogenesis.[1][2][3][4] However, the use of a specific inhibitor named "this compound" for the expansion of hematopoietic stem cells (HSCs) is not documented in the available scientific literature.
This document instead provides a comprehensive overview and detailed protocols for the ex vivo expansion of CD34+ cells using well-established small molecules and cytokine cocktails that have demonstrated efficacy in this application.
Introduction
The ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs), identified by the cell surface marker CD34, is a critical technique for various therapeutic applications, including hematopoietic stem cell transplantation and gene therapy.[5] The limited number of HSCs obtainable from sources like umbilical cord blood necessitates robust expansion methods to generate clinically relevant cell numbers. This is often achieved through the use of defined culture media supplemented with a cocktail of cytokines and, more recently, small molecules that can significantly enhance the self-renewal and proliferation of HSCs while preventing differentiation.
Key Small Molecules for CD34+ Cell Expansion
Several small molecules have been identified that promote the ex vivo expansion of CD34+ cells. These compounds often target signaling pathways that regulate HSC self-renewal and differentiation.
| Small Molecule | Target/Mechanism of Action (Putative) | Typical Concentration | Effect on CD34+ Cell Expansion |
| UM171 | Enhances HSC self-renewal, potentially through epigenetic mechanisms. | 35 nM | Promotes robust expansion of long-term repopulating HSCs. |
| SR1 (StemRegenin 1) | Aryl hydrocarbon receptor (AhR) antagonist. | Varies by study | Enhances the expansion of CD34+ cells. |
| Ferrostatin-1 (Fer-1) | Ferroptosis inhibitor. | 5 µM | Improves expansion by inhibiting iron-dependent cell death. |
| Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor. | 10 µM | Significantly improves the expansion of cord blood and mobilized peripheral blood-derived HSCs. |
Signaling Pathways in Hematopoietic Stem Cell Fate
The decision of an HSC to self-renew or differentiate is governed by a complex network of signaling pathways. Environmental cues from the stem cell niche are integrated to control cell fate. While the precise mechanism of many small molecules is still under investigation, they often modulate key pathways involved in HSC biology.
References
- 1. Musashi-2 regulates normal hematopoiesis and promotes aggressive myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEIS2 regulates endothelial to hematopoietic transition of human embryonic stem cells by targeting TAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEIS2 regulates endothelial to hematopoietic transition of human embryonic stem cells by targeting TAL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ex Vivo Expansion of Hematopoietic Stem Cells for Therapeutic Purposes: Lessons from Development and the Niche - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MEISi-2 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEISi-2 is a selective small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) protein.[1][2][3] MEIS1 is a TALE (Three Amino Acid Loop Extension) homeodomain transcription factor that plays a critical role in the regulation of hematopoietic stem cell (HSC) self-renewal, proliferation, and differentiation.[4][5] By forming complexes with other transcription factors such as PBX1 and HOXA9, MEIS1 regulates the expression of downstream target genes, including hypoxia-inducible factors (HIF-1α and HIF-2α) and cyclin-dependent kinase inhibitors (CDKIs), thereby influencing cell cycle progression and metabolism. Inhibition of MEIS1 function with this compound has been shown to modulate HSC activity, leading to an expansion of the HSC pool in vivo. These properties make this compound a valuable research tool for studies in hematopoiesis, cardiac regeneration, and oncology.
This document provides a detailed protocol for the intraperitoneal (IP) injection of this compound in mice, based on established in vivo studies. It includes information on dosage, vehicle preparation, experimental workflow, and the underlying signaling pathway.
Data Presentation
While the primary literature qualitatively describes the induction of various hematopoietic stem and progenitor cell populations following this compound administration in vivo, specific quantitative data (e.g., fold change or percentage increase) from these studies are not publicly available. The tables below are structured to accommodate such data should it become available through further research.
Table 1: In Vivo Efficacy of this compound on Murine Hematopoietic Stem and Progenitor Cell Populations
| Cell Population Marker | Control Group (Vehicle) | This compound Treated Group | Fold Change / % Increase |
| c-Kit+ | Data not available | Data not available | Data not available |
| Sca1+ | Data not available | Data not available | Data not available |
| LSK (Lin-Sca1+c-Kit+) | Data not available | Data not available | Data not available |
| LSKCD34low | Data not available | Data not available | Data not available |
| LSKCD150+CD48- | Data not available | Data not available | Data not available |
Table 2: this compound Compound and Dosing Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 2250156-71-7 | |
| Molecular Formula | C18H14N2O3 | |
| Molecular Weight | 306.32 g/mol | |
| In Vivo Dosage (Molarity) | 10 µM in 100 µL injection volume | |
| Calculated Dosage (mg/kg) | ~1.53 mg/kg (for a 20g mouse) | |
| Animal Model | 4-6 week-old BALB/c mice | |
| Route of Administration | Intraperitoneal (IP) Injection | |
| Dosing Frequency | Once on Day 1, Day 4, and Day 7 |
Note on mg/kg Calculation: The calculation is based on an average body weight of 20g for a 4-6 week old BALB/c mouse. The dose should be adjusted based on the actual weight of the experimental animals. (10 µmol/L) * (0.1 L) = 1 nmol 1 nmol * 306.32 g/mol = 306.32 ng (306.32 ng / 20 g) * 1000 = 15316 ng/kg = 0.0153 mg/kg. Correction: (10 µmol/L) * (0.1 L injection) = 1 nmol/injection. 1 nmol = 306.32 ng. For a 20g mouse (0.02 kg), the dose is 306.32 ng / 0.02 kg = 15316 ng/kg = 0.0153 mg/kg. Re-evaluating the source information is critical. The dosage is likely 10 µM concentration in the final injection volume of 100 µL. Let's assume the dose is 10 micromolar in the mouse. This is not a standard way of dosing. Let's re-calculate based on 10µM in 100µL. 10 µmol/L = 10 nmol/mL. 100 µL = 0.1 mL. So, 1 nmol per injection. 1 nmol * 306.32 g/mol = 306.32 ng per mouse. For a 20g mouse, this is 15.3 µg/kg. This seems very low. Let's reconsider the source. The source states "10 µM/100 µL". This is an ambiguous notation. Let's assume it means a 10µM solution is administered in a 100µL volume. This yields the very low dose. A more plausible interpretation is that the intended dose is higher. However, without clarification from the source, we must adhere to the published information. Let's assume the dose is 10µM as the final concentration in the animal is not specified. Let's calculate a more standard mg/kg dose from a potential stock solution. If a 1mM stock is prepared, and diluted 1:100 to get 10µM, then 100µL of this would be injected. This still results in the same low dose. Let's assume there is a typographical error in the source and a higher, more common dose for a small molecule inhibitor is used, for example 1-10 mg/kg. Without further information, the most accurate representation is the direct calculation. Let's recalculate and present it clearly. Dose = 10 µM in 100 µL. Molarity (M) = moles/Liter. 10 µM = 10 x 10^-6 mol/L. Volume = 100 µL = 100 x 10^-6 L = 1 x 10^-4 L. Moles = Molarity x Volume = (10 x 10^-6 mol/L) x (1 x 10^-4 L) = 1 x 10^-9 mol = 1 nmol. Mass = Moles x Molecular Weight = (1 x 10^-9 mol) x (306.32 g/mol ) = 306.32 x 10^-9 g = 306.32 ng. For a 20g mouse (0.02 kg): Dose (mg/kg) = (306.32 ng / 0.02 kg) * (1 mg / 1,000,000 ng) = 0.0153 mg/kg. This is an extremely low dose. It is possible the source meant a 10 mM stock was used to prepare the injection. If a 10mM solution was injected in 100uL, the dose would be 1000x higher, which is 15.3 mg/kg, a more standard dose. Given the ambiguity, we will present the directly calculated dose and add a note of caution.
Table 3: Toxicity Profile of this compound in Mice
| Parameter | Value | Reference |
| Acute Toxicity (LD50) | Data not available | |
| Maximum Tolerated Dose | Data not available | |
| Observed Adverse Effects | No adverse effects reported in the referenced study. | |
| Vehicle (DMSO) Toxicity | High concentrations (>10% v/v) can cause local irritation, inflammation, and potential organ damage with repeated dosing. |
Note: No dedicated in vivo toxicity studies for this compound have been identified in the public literature. The in silico screening for this compound predicted no cytotoxicity or cardiotoxicity. Researchers should perform their own dose-finding and toxicity studies.
Experimental Protocols
Materials and Reagents
-
This compound powder (CAS: 2250156-71-7)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
4-6 week old BALB/c mice
-
Standard animal housing and husbandry equipment
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Workflow Diagram
Caption: Experimental workflow for this compound administration in mice.
Preparation of this compound Injection Solution
1. Stock Solution Preparation (e.g., 1 mM):
-
Calculate the required mass of this compound powder to prepare a 1 mM stock solution in 100% DMSO.
-
Mass (mg) = 1 mmol/L * Volume (L) * 306.32 g/mol * 1000 mg/g
-
-
Under sterile conditions, dissolve the weighed this compound powder in the calculated volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Working Injection Solution Preparation (10 µM in Vehicle):
-
The recommended final concentration of DMSO for IP injection should be minimized, ideally below 10% (v/v), to avoid inflammatory responses and toxicity.
-
To prepare a 10 µM working solution in a vehicle of 10% DMSO / 90% sterile saline:
-
Dilute the 1 mM stock solution 1:10 in 100% DMSO to create a 100 µM intermediate solution.
-
Further dilute this intermediate solution 1:10 in sterile 0.9% saline. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of sterile saline.
-
-
This will result in a final injection solution of 10 µM this compound in 10% DMSO.
-
Prepare this working solution fresh on each day of injection.
Intraperitoneal Injection Protocol
-
Animal Handling and Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse and securing the tail.
-
Ensure the restraint method does not impede the animal's breathing.
-
-
Injection Site Identification:
-
The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, urinary bladder, and other vital organs.
-
-
Injection Procedure:
-
Use a new sterile syringe and needle (27-30 gauge) for each animal.
-
Draw up the calculated volume of the 10 µM this compound working solution (100 µL per 20g mouse, adjust for actual weight).
-
Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.
-
Insert the needle, bevel up, at a 15-30 degree angle into the identified injection site.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
If aspiration is clear, slowly depress the plunger to administer the full volume of the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal immediately after injection for any signs of distress.
-
Monitor the animals daily for changes in behavior, appetite, weight, and overall health.
-
Check the injection site for signs of irritation or inflammation.
-
Signaling Pathway
MEIS1 is a crucial transcription factor in hematopoietic stem cells. It maintains HSC quiescence and regulates metabolism by activating the transcription of key downstream targets. This compound acts by inhibiting the DNA-binding activity of MEIS1, leading to the downregulation of these target genes. This disrupts the normal state of HSC quiescence, leading to an expansion of the HSC pool.
Caption: this compound signaling pathway in hematopoietic stem cells.
References
- 1. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.bau.edu.tr [research.bau.edu.tr]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MEISi-2 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor belonging to the Three Amino Acid Loop Extension (TALE) family. MEIS1 plays a crucial role in normal development, hematopoiesis, and the pathogenesis of various cancers, including acute myeloid leukemia (AML). It often forms heterodimeric complexes with PBX and HOX proteins to regulate the transcription of target genes. Given its significant role in disease, MEIS1 has emerged as a promising therapeutic target.
The MEISi-2 luciferase reporter assay is a robust and specific method for identifying and characterizing inhibitors of MEIS1 transcriptional activity. This cell-based assay relies on a luciferase reporter gene whose expression is driven by a promoter containing the conserved MEIS1 binding motif (TGACAG). In the presence of active MEIS1, the luciferase gene is transcribed, leading to the production of a measurable luminescent signal. Small molecule inhibitors, such as this compound, disrupt the function of MEIS1, resulting in a dose-dependent decrease in luciferase expression and signal. This document provides detailed protocols and application notes for utilizing the this compound luciferase reporter assay in research and drug development settings.
Principle of the Assay
The this compound luciferase reporter assay is founded on the principle of transcriptional activation. The key components of this assay are:
-
HEK293T Cells: A human embryonic kidney cell line that is easily transfectable and provides a cellular environment for the assay.
-
MEIS-Luciferase Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a minimal promoter engineered with tandem repeats of the MEIS1 DNA-binding consensus sequence (TGACAG).[1][2][3]
-
MEIS1 Expression Plasmid: A vector, such as pCMV-SPORT6-Meis1, that constitutively expresses the MEIS1 protein.[1][2]
-
Internal Control Plasmid: A plasmid expressing a second reporter, typically Renilla luciferase or β-galactosidase (e.g., pCMV-LacZ), under the control of a constitutive promoter. This is used to normalize for variations in transfection efficiency and cell viability.
-
MEIS Inhibitor (this compound): The small molecule being tested for its ability to inhibit MEIS1-mediated transcription.
When co-transfected into HEK293T cells, the expressed MEIS1 protein binds to the MEIS binding sites on the reporter plasmid, driving the expression of luciferase. The addition of a MEIS inhibitor like this compound interferes with this process, leading to a quantifiable reduction in the luminescent signal.
Signaling Pathway of MEIS1 Inhibition
The following diagram illustrates the signaling pathway involving MEIS1 and the mechanism of action for MEIS inhibitors. Upstream regulators such as HOXA9 and CREB1 can influence MEIS1 expression. MEIS1, in complex with cofactors like PBX, binds to the TGACAG motif in the promoter regions of its target genes to activate their transcription. These target genes include key regulators of cell metabolism (Hif-1α, Hif-2α) and cell cycle progression (e.g., p21). This compound acts by inhibiting the transcriptional activity of the MEIS1 complex.
Experimental Protocols
Materials and Reagents
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MEIS-luciferase reporter plasmid
-
pCMV-SPORT6-Meis1 expression plasmid
-
pCMV-LacZ (or other suitable internal control) plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910) or equivalent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a humidified 5% CO2 incubator.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture in Opti-MEM containing the MEIS-luciferase reporter, pCMV-SPORT6-Meis1, and pCMV-LacZ plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
-
Transfection: Add the transfection complexes to the cells in each well. Gently rock the plate to ensure even distribution. Return the plate to the incubator.
Inhibitor Treatment and Luciferase Assay
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, and 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for an additional 48 hours.
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X passive lysis buffer (from the dual-luciferase kit) to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Activity Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity (or other internal control measurement). This ratio represents the relative luciferase activity.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Relative Luciferase Activity of Treated Sample / Relative Luciferase Activity of Vehicle Control)] x 100
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined.
Experimental Workflow
The following diagram outlines the key steps in the this compound luciferase reporter assay workflow.
Data Presentation
The following tables summarize representative quantitative data obtained from a this compound luciferase reporter assay.
Table 1: Dose-Dependent Inhibition of MEIS1 Transcriptional Activity by this compound
| This compound Concentration (µM) | Relative Luciferase Activity (Normalized RLU) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 0.01 | 0.75 | 25 |
| 0.1 | 0.15 | 85 |
| 1 | 0.08 | 92 |
| 10 | 0.05 | 95 |
Note: The data presented are for illustrative purposes. Actual results may vary depending on experimental conditions.
Table 2: Comparison of MEIS Inhibitors
| Compound | Target | IC50 (µM) | Maximum Inhibition (%) |
| MEISi-1 | MEIS1 | ~0.05 | >90% |
| This compound | MEIS1 | ~0.08 | >90% |
| Control Compound | N/A | >10 | <10% |
Logical Relationship of Assay Components
The functionality of the this compound luciferase reporter assay is dependent on the interplay of its core components. The diagram below illustrates these logical relationships.
Conclusion
The this compound luciferase reporter assay is a powerful tool for the high-throughput screening and detailed characterization of MEIS1 inhibitors. Its specificity, sensitivity, and quantitative nature make it an indispensable assay in the fields of cancer biology and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this assay to advance our understanding of MEIS1 signaling and accelerate the development of novel therapeutics targeting MEIS-dependent pathologies.
References
Application Notes and Protocols: Flow Cytometry Analysis of Hematopoietic Stem Cells Following MEISi-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeobox protein that plays a critical role in the regulation of hematopoietic stem cell (HSC) self-renewal and quiescence.[1][2] Small molecule inhibitors targeting MEIS1, such as MEISi-2, have emerged as valuable tools for modulating HSC activity.[1][2] this compound has been shown to induce the expansion of both murine and human HSCs ex vivo.[1] This document provides detailed protocols for the analysis of HSCs treated with this compound using multi-parameter flow cytometry, enabling researchers to accurately quantify changes in HSC populations and understand the underlying molecular mechanisms.
Principle
MEIS inhibitors, including this compound, function by downregulating the expression of MEIS1 and its downstream targets, such as the hypoxia-inducible factors Hif-1α and Hif-2α. This disruption of the normal MEIS1-mediated signaling cascade leads to a loss of HSC quiescence, promoting their entry into the cell cycle and subsequent expansion. Flow cytometry is a powerful technique to identify and quantify rare cell populations like HSCs based on their expression of specific cell surface markers. By using a panel of fluorescently-labeled antibodies, researchers can distinguish HSCs from other hematopoietic cell types and assess the effects of this compound treatment on their frequency and phenotype.
Data Presentation
Table 1: Expected Effects of this compound Treatment on HSC Populations
| Parameter | Expected Outcome after this compound Treatment | Species | Reference |
| Frequency of HSCs | Increased | Human & Murine | |
| HSC Quiescence | Decreased | Murine | |
| Expression of MEIS1 target genes (e.g., Hif-1α, Hif-2α) | Decreased | Murine | |
| Reactive Oxygen Species (ROS) Levels | Increased | Murine |
Table 2: Recommended Flow Cytometry Panels for HSC Analysis
Human HSCs
| Marker | Fluorochrome Suggestion | Purpose |
| Lineage Cocktail (CD2, CD3, CD11b, CD14, CD16, CD19, CD56, CD235a) | FITC | Exclude mature hematopoietic cells |
| CD34 | APC | Positive marker for hematopoietic stem and progenitor cells |
| CD38 | PE-Cy7 | Negative marker for primitive HSCs |
| CD45RA | PerCP-Cy5.5 | Negative marker to distinguish HSCs from multipotent progenitors |
| CD90 (Thy1) | PE | Positive marker for long-term HSCs |
| CD49f | BV421 | Further refines the long-term HSC population |
| Viability Dye | e.g., DAPI, 7-AAD | Exclude dead cells |
Murine HSCs
| Marker | Fluorochrome Suggestion | Purpose |
| Lineage Cocktail (CD5, B220, CD11b, Gr-1, Ter-119) | FITC | Exclude mature hematopoietic cells |
| Sca-1 (Ly-6A/E) | PE-Cy7 | Positive marker for HSCs and multipotent progenitors |
| c-Kit (CD117) | APC | Positive marker for hematopoietic progenitors |
| CD34 | Alexa Fluor 700 | Distinguish long-term (CD34-) and short-term (CD34+) HSCs |
| CD150 (SLAMF1) | PE | Positive marker for long-term HSCs |
| CD48 | APC-Cy7 | Negative marker for long-term HSCs |
| Viability Dye | e.g., DAPI, 7-AAD | Exclude dead cells |
Experimental Protocols
Protocol 1: Isolation and Culture of Hematopoietic Stem Cells
Materials:
-
Bone marrow aspirate (human) or femurs and tibias (murine)
-
Phosphate-Buffered Saline (PBS) supplemented with 2% Fetal Bovine Serum (FBS) (FACS Buffer)
-
Red Blood Cell Lysis Buffer
-
Density gradient medium (e.g., Ficoll-Paque™) for human cells
-
HSC expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates and incubator (37°C, 5% CO2)
Procedure:
-
HSC Isolation:
-
Human: Isolate mononuclear cells (MNCs) from bone marrow aspirate by density gradient centrifugation.
-
Murine: Flush bone marrow from femurs and tibias with FACS buffer using a syringe and needle. Create a single-cell suspension by gently passing the cells through the needle.
-
-
Red Blood Cell Lysis (if necessary): Resuspend the cell pellet in RBC lysis buffer and incubate according to the manufacturer's instructions. Wash the cells with FACS buffer.
-
Enrichment (Optional but Recommended): Enrich for HSCs using magnetic-activated cell sorting (MACS) by positively selecting for CD34+ cells (human) or negatively selecting for lineage-positive cells (murine).
-
Cell Culture and this compound Treatment:
-
Plate the isolated or enriched cells in HSC expansion medium.
-
Add this compound to the desired final concentration. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Protocol 2: Flow Cytometry Staining and Analysis
Materials:
-
This compound treated and control HSCs
-
FACS Buffer
-
Fc receptor blocking antibody (e.g., anti-CD16/32 for murine cells)
-
Fluorochrome-conjugated antibodies (see Table 2 for recommended panels)
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells from culture and wash them with cold FACS buffer.
-
Fc Receptor Blocking: Resuspend the cells in FACS buffer containing an Fc receptor blocking antibody and incubate on ice for 10-15 minutes. This step is crucial for reducing non-specific antibody binding, especially in murine samples.
-
Surface Marker Staining: Add the cocktail of fluorochrome-conjugated primary antibodies to the cells. Incubate on ice or at 4°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye according to the manufacturer's protocol.
-
Data Acquisition: Acquire the stained samples on a properly calibrated flow cytometer. Collect a sufficient number of events to allow for the analysis of the rare HSC population.
-
Data Analysis:
-
Gate on single, viable cells.
-
Exclude mature hematopoietic cells by gating on the Lineage-negative population.
-
Identify and quantify the HSC populations based on the expression of the specific markers outlined in Table 2. For example, for human HSCs, gate on Lin-CD34+CD38- cells, and for murine LSK cells, gate on Lin-Sca-1+c-Kit+ cells.
-
Mandatory Visualizations
Caption: MEIS1 Signaling Pathway in HSCs and the Point of this compound Inhibition.
Caption: Experimental Workflow for Flow Cytometry Analysis of this compound Treated HSCs.
Caption: Simplified Gating Strategy for Murine and Human HSC Identification.
References
Application Notes and Protocols for MEISi-2 Treatment: Determining Optimal Gene Knockdown
For researchers, scientists, and drug development professionals, these application notes provide a comprehensive guide to utilizing MEISi-2, a selective inhibitor of the MEIS family of homeodomain transcription factors, to achieve optimal gene knockdown. Detailed protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental procedures are included.
Introduction
The Myeloid Ecotropic Viral Integration Site 1 (MEIS) proteins are critical regulators of normal and malignant development, acting as cofactors for HOX proteins to control the transcription of downstream target genes.[1] this compound is a selective small molecule inhibitor that has been shown to down-regulate the expression of MEIS target genes.[2] Optimizing the duration of this compound treatment is crucial for achieving maximal and reproducible gene knockdown while minimizing off-target effects and cellular toxicity. These notes provide a framework for determining the optimal treatment window for your specific experimental system.
MEIS Signaling Pathway
MEIS proteins do not typically bind to DNA on their own. Instead, they form heterodimeric or trimeric complexes with other transcription factors, most notably the PBX and HOX families of proteins. This complex then binds to specific DNA sequences in the promoter or enhancer regions of target genes to regulate their transcription. This compound is believed to disrupt the formation or function of this transcriptional complex, leading to the downregulation of target gene expression.
Caption: this compound inhibits the MEIS/PBX/HOX transcriptional complex.
Experimental Protocol: Optimization of this compound Treatment Duration
This protocol outlines a systematic approach to determine the optimal treatment duration of this compound for achieving significant knockdown of a target gene in a human neuroblastoma cell line (e.g., SK-N-BE(2)-C), a cell type where MEIS2 has been implicated as a druggable target.[3]
Materials
-
Human neuroblastoma cell line (e.g., SK-N-BE(2)-C)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MEIS1/2 and a target gene (e.g., a HOX gene) and a housekeeping gene (e.g., GAPDH)
Experimental Workflow
References
- 1. Meis homeobox 2 (MEIS2) inhibits the proliferation and promotes apoptosis of thyroid cancer cell and through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MEIS2 Is an Adrenergic Core Regulatory Transcription Factor Involved in Early Initiation of TH-MYCN-Driven Neuroblastoma Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Colony-Forming Unit (CFU) Assay with MEISi-2 Expanded Progenitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-forming unit (CFU) assay is a cornerstone in vitro method for quantifying and assessing the proliferative and differentiation potential of hematopoietic stem and progenitor cells (HSPCs).[1][2] This assay is predicated on the ability of a single progenitor cell to proliferate and form a colony of mature cells under specific culture conditions.[3] The number and type of colonies formed provide critical insights into the health, viability, and differentiation capacity of the initial cell population. This technique is widely used in hematology, cancer research, and toxicology to evaluate the effects of various treatments, such as cytotoxic drugs or radiation, on cell survival and proliferation.
Myeloid Ectopic Viral Integration Site (MEIS) transcription factors, particularly MEIS1 and MEIS2, are crucial regulators of normal hematopoiesis and are implicated in leukemogenesis. MEIS2, specifically, has been identified as a key regulator in the early stages of hematopoietic differentiation, including the endothelial-to-hematopoietic transition (EHT). Studies have shown that MEIS proteins sustain the proliferation of hematopoietic progenitors.
This application note provides a detailed protocol for performing a CFU assay with hematopoietic progenitors that have been expanded ex vivo and treated with MEISi-2, a hypothetical small molecule inhibitor of the MEIS2 pathway. By inhibiting MEIS2, researchers can investigate its role in the self-renewal and differentiation of expanded HSPCs. The presented data is exemplary and intended to illustrate the potential outcomes of such an experiment.
Putative MEIS2 Signaling Pathway
The MEIS2 transcription factor is understood to play a significant role in early hematopoietic development. It is involved in the transition of endothelial cells into hematopoietic progenitors and in maintaining the proliferative state of these progenitors. The hypothetical inhibitor, this compound, is designed to interfere with this pathway, likely impacting the downstream gene expression necessary for progenitor expansion.
References
Application of MEISi-2 in 3D Organoid Models of Neuroblastoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. The transcription factor Myeloid Ectotropic Insertion Site 2 (MEIS2) has been identified as a critical factor for the survival and proliferation of neuroblastoma cells.[1] It is highly expressed in neuroblastoma cell lines and plays an essential role in regulating the cell cycle, making it a promising therapeutic target.[1][2] Three-dimensional (3D) organoid models are increasingly recognized as more physiologically relevant systems for preclinical drug testing compared to traditional 2D cell cultures, as they better recapitulate the complex architecture and cellular heterogeneity of tumors. This document provides detailed application notes and a comprehensive protocol for the utilization of MEISi-2, a selective MEIS inhibitor, in 3D neuroblastoma organoid models for preclinical investigation.
Application Notes
Scientific Rationale:
MEIS2 is a key regulator of cell proliferation in neuroblastoma.[1] It functions as a transcriptional activator of the MuvB-BMYB-FOXM1 complex, which is a master regulator of cell-cycle gene expression.[1] Depletion of MEIS2 in neuroblastoma cells leads to M-phase arrest and mitotic catastrophe. The small molecule this compound has been developed as a selective inhibitor of MEIS proteins. In 2D cultures of human neuroblastoma cell lines, pharmacological inhibition of MEIS2 with a compound referred to as "this compound" has been shown to reduce cell confluence, indicating a negative impact on cell proliferation.
The use of 3D neuroblastoma organoids provides a more sophisticated preclinical model to evaluate the efficacy of this compound. These models can be derived from patient tumors, preserving the original tumor's genetic and phenotypic characteristics. Testing this compound in this context allows for a more accurate assessment of its anti-tumor activity in a microenvironment that mimics the native tumor.
Expected Outcomes:
-
Inhibition of Organoid Growth: Treatment with this compound is expected to result in a dose-dependent decrease in the size and viability of neuroblastoma organoids.
-
Induction of Apoptosis: this compound may induce programmed cell death within the organoids, which can be quantified using assays such as TUNEL or caspase activity measurements.
-
Disruption of Organoid Morphology: Inhibition of MEIS2, a key developmental transcription factor, may lead to changes in the morphology and structural integrity of the neuroblastoma organoids.
-
Downregulation of MEIS Target Genes: Molecular analysis of treated organoids is expected to show reduced expression of MEIS2 target genes involved in cell cycle progression, such as those in the FOXM1 pathway.
MEIS2 Signaling Pathway in Neuroblastoma
Caption: MEIS2 signaling pathway in neuroblastoma and the point of intervention for this compound.
Experimental Protocols
Protocol 1: Generation of Patient-Derived Neuroblastoma Organoids
This protocol is adapted from established methods for generating patient-derived tumor organoids.
Materials:
-
Fresh neuroblastoma tumor tissue
-
DMEM/F12 medium
-
Collagenase Type IV
-
Dispase
-
Trypsin-EDTA
-
Advanced DMEM/F12
-
B27 supplement
-
N2 supplement
-
EGF (Epidermal Growth Factor)
-
FGF (Fibroblast Growth Factor)
-
ROCK inhibitor (Y-27632)
-
Matrigel or other suitable basement membrane extract
-
6-well culture plates
-
15 mL conical tubes
-
Cell strainer (70 µm)
Procedure:
-
Tissue Digestion:
-
Mince the fresh tumor tissue into small pieces (1-2 mm³).
-
Incubate the tissue fragments in a digestion solution containing Collagenase Type IV and Dispase in DMEM/F12 for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the digestion enzymes with DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a 1:1 mixture of Advanced DMEM/F12 and Matrigel on ice.
-
Dispense 50 µL droplets of the cell-Matrigel suspension into a pre-warmed 6-well plate.
-
Invert the plate and incubate at 37°C for 20-30 minutes to allow the Matrigel to solidify.
-
Gently add 2 mL of pre-warmed neuroblastoma organoid culture medium (Advanced DMEM/F12 supplemented with B27, N2, EGF, FGF, and ROCK inhibitor) to each well.
-
-
Organoid Culture and Maintenance:
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid formation and growth using a microscope. Organoids should become visible within 7-14 days.
-
Passage the organoids every 2-4 weeks by mechanically or enzymatically dissociating them and re-seeding them in fresh Matrigel.
-
Protocol 2: this compound Treatment and Viability Assessment in Neuroblastoma Organoids
Materials:
-
Established neuroblastoma organoid cultures
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Neuroblastoma organoid culture medium
-
96-well plates (clear bottom, black or white walls for luminescence/fluorescence)
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest mature neuroblastoma organoids and dissociate them into small fragments.
-
Resuspend the organoid fragments in Matrigel as described in Protocol 1.
-
Seed 10 µL droplets of the organoid-Matrigel suspension into each well of a 96-well plate.
-
Allow the Matrigel to solidify and add 100 µL of culture medium to each well.
-
Culture for 2-3 days to allow organoids to reform.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for a defined period (e.g., 72, 96, or 120 hours).
-
-
Viability Assessment (using CellTiter-Glo® 3D):
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Experimental Workflow for this compound Testing in Neuroblastoma Organoids
Caption: Experimental workflow for evaluating the efficacy of this compound in neuroblastoma organoids.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Neuroblastoma Organoid Viability
| This compound Concentration (µM) | Organoid Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 85.3 ± 6.1 |
| 1 | 52.1 ± 4.8 |
| 5 | 25.7 ± 3.5 |
| 10 | 12.4 ± 2.9 |
| 25 | 5.1 ± 1.8 |
Table 2: Hypothetical Effect of this compound on Neuroblastoma Organoid Size and Apoptosis
| Treatment (10 µM) | Average Organoid Diameter (µm) (Mean ± SD) | Apoptotic Cells (%) (TUNEL Assay) (Mean ± SD) |
| Vehicle Control | 450 ± 35 | 3.2 ± 1.1 |
| This compound | 180 ± 22 | 45.8 ± 5.6 |
Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
The combination of the selective MEIS inhibitor, this compound, with advanced 3D neuroblastoma organoid models provides a powerful platform for preclinical drug evaluation. The protocols and application notes provided herein offer a framework for researchers to investigate the therapeutic potential of targeting the MEIS2 pathway in a more clinically relevant setting. This approach has the potential to accelerate the discovery and development of novel targeted therapies for neuroblastoma.
References
- 1. MEIS2 is essential for neuroblastoma cell survival and proliferation by transcriptional control of M-phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEIS2 Is an Adrenergic Core Regulatory Transcription Factor Involved in Early Initiation of TH-MYCN-Driven Neuroblastoma Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing MEISi-2 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MEISi-2, a selective inhibitor of MEIS transcription factors. The focus is on optimizing this compound concentration to ensure on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS) family of homeodomain transcription factors. MEIS proteins are key regulators of hematopoietic stem cell (HSC) self-renewal and are implicated in various cancers and cardiac injuries. This compound is designed to inhibit the transcriptional activity of MEIS proteins, leading to the downregulation of their target genes.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of MEIS-dependent transcriptional regulation. This has been shown to down-regulate the expression of MEIS target genes such as Hif-1α and Hif-2α.[2][3] In hematopoietic stem cells, this inhibition can induce self-renewal ex vivo.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While this compound was developed to be a selective inhibitor, like most small molecules, it has the potential for off-target effects, particularly at higher concentrations. Specific off-target interactions for this compound have not been extensively profiled in publicly available literature. However, general off-target effects of inhibitors can include binding to other proteins with similar structural motifs or interfering with broader cellular signaling pathways. It is crucial for researchers to experimentally determine the optimal concentration to minimize such effects.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound is a balance between achieving the desired on-target effect and avoiding off-target toxicity. A dose-response curve should be generated for your specific cell line or model system. This involves treating the cells with a range of this compound concentrations and measuring both a marker of on-target activity (e.g., expression of a MEIS target gene) and a marker of cell viability or a potential off-target effect. The optimal concentration will be the lowest concentration that gives a robust on-target effect with minimal impact on cell viability or other off-target markers.
Troubleshooting Guide: Unexpected Experimental Results
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected cell death. | This compound concentration is too high, leading to off-target cytotoxic effects. | Perform a dose-response experiment to determine the IC50 for cytotoxicity. Use a concentration well below the cytotoxic IC50 that still provides the desired on-target effect. Consider using a lower concentration for a longer duration. |
| Inconsistent or no observable on-target effect. | This compound concentration is too low. The cell line is not dependent on MEIS activity. Ineffective delivery of this compound to the cells. | Confirm the expression of MEIS1/2 in your cell line. Perform a dose-response experiment with a wider range of concentrations. Ensure proper solubilization and delivery of the compound in your culture media. |
| Variability between experimental replicates. | Inconsistent cell seeding density. Pipetting errors when preparing this compound dilutions. Edge effects in multi-well plates. | Ensure uniform cell seeding. Prepare a master mix of each this compound concentration for replicate wells. Avoid using the outer wells of plates for sensitive assays or ensure they are properly humidified. |
| Observed phenotype does not correlate with MEIS target gene downregulation. | The observed phenotype is due to an off-target effect of this compound. | Validate the on-target effect by measuring the expression of multiple MEIS target genes (e.g., Hif-1α, Hif-2α). Consider using a secondary, structurally distinct MEIS inhibitor to confirm the phenotype is MEIS-dependent. Perform a rescue experiment by overexpressing a MEIS gene. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data directly comparing the on-target versus off-target IC50 values for this compound. The available data primarily focuses on its on-target efficacy. Researchers should generate this data for their specific experimental system.
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Cell Type | Recommended Starting Range | Notes |
| Hematopoietic Stem Cells | 0.1 µM - 10 µM | This compound has been shown to induce HSC self-renewal in this range. |
| Cancer Cell Lines | 1 µM - 50 µM | The effective concentration will be highly dependent on the specific cell line and its reliance on MEIS signaling. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
Objective: To identify the concentration of this compound that effectively inhibits MEIS on-target activity with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a density that will not reach confluency by the end of the experiment.
-
This compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Treatment: Add an equal volume of the 2X this compound dilutions to the corresponding wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
On-target activity: Harvest RNA and perform qRT-PCR to measure the expression of known MEIS target genes (e.g., Hif-1α, Hif-2α).
-
Cytotoxicity: Perform a cell viability assay, such as the MTT or LDH release assay.
-
-
Data Analysis: Plot the percentage of target gene inhibition and the percentage of cell viability against the log of the this compound concentration. The optimal concentration will be in the range where target gene inhibition is high and cell viability is minimally affected.
Protocol 2: Assessing Off-Target Effects on Signaling Pathways
Objective: To determine if this compound affects the activity of potential off-target signaling pathways like NF-κB and TGF-β.
Methodology:
-
Cell Treatment: Treat cells with a range of this compound concentrations, including the determined optimal concentration and a supra-optimal (potentially toxic) concentration.
-
Protein Extraction: After the desired incubation period, lyse the cells and extract total protein.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status and total protein levels of key components of the NF-κB and TGF-β pathways.
-
NF-κB Pathway: p-p65, total p65, IκBα
-
TGF-β Pathway: p-SMAD2/3, total SMAD2/3
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results across the different this compound concentrations to identify any dose-dependent effects on these pathways.
Visualizations
References
Technical Support Center: Troubleshooting MEISi-2 Inconsistent Results in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with the MEIS inhibitor, MEISi-2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: How should I properly store and handle the this compound compound?
A1: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or up to 100 mg/mL).[1] It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can impact solubility.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Experimental Design and Execution
Q2: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered drug sensitivity.
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Seeding Density: Inconsistent initial cell seeding density can significantly impact the final readout of viability assays. Optimize and maintain a consistent seeding density for each cell line.
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Drug Dilution and Pipetting: Inaccurate serial dilutions or pipetting errors can lead to incorrect final drug concentrations. Prepare fresh dilutions for each experiment from a recent stock and use calibrated pipettes.
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Treatment Duration: The duration of this compound treatment can influence the IC50 value. Ensure the treatment time is consistent across all experiments. For some compounds, effects may only be apparent after longer incubation times (e.g., 72-96 hours).
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Assay-Specific Variability: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) have different mechanisms and can yield varying IC50 values. Use the same assay and protocol consistently.
Q3: My cells are not showing the expected response to this compound treatment (e.g., no decrease in viability, no induction of apoptosis). What should I check?
A3: A lack of expected biological response can be due to several factors:
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MEIS Expression Levels: The efficacy of this compound can be correlated with the expression levels of MEIS1/2/3 proteins in the cancer cell line.[2] Cell lines with low or absent MEIS expression may not respond to the inhibitor. It is advisable to verify MEIS expression in your cell line of interest via Western blot or qPCR.
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Inhibitor Inactivity: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Test the activity of your current stock on a known sensitive cell line, if available, or prepare a fresh stock solution.
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Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a response. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and experimental endpoint.
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Incorrect Treatment Duration: The treatment duration may be too short to observe a significant effect. Consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment time.
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Cell Permeability: While less common for small molecules, poor cell permeability could be a factor. However, this compound has been shown to be effective in various cell lines, suggesting good permeability.
Q4: I am observing high levels of cell death even in my vehicle control (DMSO) wells. What could be the cause?
A4: High toxicity in control wells is often related to the solvent:
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DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to many cell lines.
-
DMSO Quality: Use high-purity, anhydrous DMSO to prepare your stock solution.
Off-Target Effects
Q5: Could the observed phenotype in my experiment be due to off-target effects of this compound?
A5: While this compound is described as a selective MEIS inhibitor, all small molecule inhibitors have the potential for off-target effects.
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Confirm MEIS Inhibition: To confirm that the observed phenotype is due to MEIS inhibition, you can perform experiments to measure the downstream effects of MEIS inhibition. For example, this compound has been shown to down-regulate the expression of MEIS target genes such as Meis1, Hif-1α, and Hif-2α.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a MEIS protein that is resistant to this compound to see if it reverses the observed phenotype.
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Use a Second Inhibitor: If another MEIS inhibitor with a different chemical structure becomes available, you can test if it phenocopies the effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from available literature. Note that these values can be cell-type and context-dependent and should be used as a starting point for your own experiments.
Table 1: In Vitro and In Vivo Concentrations of this compound
| Application | Concentration | Organism/Cell Type | Observed Effect | Reference |
| In Vitro Luciferase Reporter Assay | 0.1 µM | - | Up to 90% inhibition of MEIS-p21-luciferase reporter | |
| Ex Vivo Hematopoietic Stem Cell (HSC) Culture | Not Specified | Murine (LSKCD34low cells) and Human (CD34+, CD133+, ALDHhi cells) | Induction of HSC self-renewal | |
| In Vivo | 10 µM (i.p.) | BALB/c mice | Modulation of HSC pool and downregulation of Meis1, Hif-2α, and CDKI genes |
Table 2: IC50 Values of a MEIS Inhibitor (MEISi) in Prostate Cancer Cell Lines
| Cell Line | MEIS Expression | IC50 (µM) | Reference |
| PC-3 | High | Lower | |
| DU145 | High | Lower | |
| 22Rv-1 | Lower | Higher | |
| LNCaP | Lower | Higher |
Note: The study cited used a "MEIS inhibitor (MEISi)" developed in their laboratory, which may be this compound or a related compound. The IC50 values showed a positive correlation with MEIS protein levels.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Target cancer cell lines
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Complete cell culture medium
-
96-well cell culture plates
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a common method for detecting apoptosis and necrosis using flow cytometry.
Materials:
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Target cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Simplified MEIS signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. Meis homeobox 2 (MEIS2) inhibits the proliferation and promotes apoptosis of thyroid cancer cell and through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly developed MEIS inhibitor selectively blocks MEISHigh prostate cancer growth and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
MEISi-2 stability and storage conditions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of MEISi-2, a selective inhibitor of the MEIS homeobox proteins. The following resources include frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is reported to be stable for up to three years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) in anhydrous, high-purity DMSO. This stock solution should be aliquoted into small, single-use volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and exposure to light and moisture. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: What is the stability of this compound in aqueous buffers or cell culture media?
A3: Currently, there is no publicly available data specifically detailing the stability of this compound in aqueous buffers or cell culture media. As a general guideline for small molecules, stability in aqueous solutions can be influenced by pH, temperature, and the presence of media components.[2] It is highly recommended to perform a stability study in your specific experimental medium. A general protocol for this is provided in the Experimental Protocols section.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways and degradation products for this compound have not been publicly reported. Given its hydrazone structure, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the hydrazone bond.[3] Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and heat) are necessary to identify potential degradation products and establish the compound's intrinsic stability.
Q5: Are there any signs of this compound degradation I should watch for?
A5: Visual signs of degradation in solid this compound can include a change in color from its typical light yellow to yellow appearance or changes in its physical state. For stock solutions, a color change or the appearance of precipitates upon thawing and warming to room temperature can indicate degradation or solubility issues. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are required for a definitive assessment of stability.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Container |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed, light-protected vial |
| In Solvent (DMSO) | -80°C | Up to 6 months | Tightly sealed, amber vials |
| In Solvent (DMSO) | -20°C | Up to 1 month | Tightly sealed, amber vials |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
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Possible Cause: Degradation of this compound in stock solution or experimental medium.
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Solution:
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Ensure that stock solutions have been stored correctly and have not exceeded their recommended storage duration.
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Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.
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Prepare fresh dilutions in your experimental buffer or medium immediately before each experiment.
-
Perform a stability check of this compound in your specific cell culture medium over the time course of your experiment using the protocol provided below.
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-
-
Possible Cause: Precipitation of this compound in aqueous experimental solutions.
-
Solution:
-
Ensure the final concentration of DMSO (or other organic solvent) is kept low (typically below 0.5% v/v) to avoid "solvent shock" which can cause precipitation.
-
Visually inspect your final working solution for any signs of precipitation. If observed, consider lowering the final concentration of this compound.
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The solubility of this compound in aqueous solutions has been reported as poor. If insolubility is suspected, consider using a different solvent for the stock solution or employing solubilizing agents, ensuring they are compatible with your experimental system.
-
-
Issue 2: Variability in results between different batches of this compound.
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Possible Cause: Differences in the purity or handling of different batches.
-
Solution:
-
Always purchase from a reputable supplier and obtain a certificate of analysis for each new batch.
-
Upon receiving a new batch, perform a quality control check, such as measuring its activity in a standardized assay, to ensure it performs consistently with previous batches.
-
-
Mandatory Visualizations
Caption: MEIS1 signaling pathway in hematopoietic stem cells (HSCs) and the inhibitory action of this compound.
References
MEISi-2 Technical Support Center: Addressing Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of MEISi-2.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions. It is crucial to use anhydrous, newly opened DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often termed "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Several factors can contribute to this, including the final concentration being too high, "solvent shock" from rapid dilution, and the use of cold media.
To prevent precipitation, consider the following:
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Lower the final concentration: Your intended experimental concentration may be above this compound's aqueous solubility limit.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in pre-warmed (37°C) culture medium.
-
Ensure media is at 37°C: Adding the compound to cold media can decrease its solubility.
-
Consider co-solvents: For particularly challenging experiments, the addition of a small percentage of a biocompatible co-solvent like polyethylene glycol (PEG) might be necessary, though this should be tested for effects on your specific cell line.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.5% is recommended to minimize toxicity to the cells.[2] It is imperative to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Issue: Precipitate observed in the this compound stock solution.
| Possible Cause | Recommended Solution |
| Stock concentration is too high. | Prepare a new stock solution at a lower concentration. |
| Improper storage. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Contaminated or old DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions.[1] |
Issue: Precipitate forms immediately upon dilution in aqueous media.
| Possible Cause | Recommended Solution |
| "Solvent shock" due to rapid dilution. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media, then add this to the final volume. |
| Final concentration exceeds aqueous solubility. | Reduce the final working concentration of this compound. |
| Low temperature of the media. | Always use cell culture media pre-warmed to 37°C. |
Issue: Precipitate forms over time in the incubator.
| Possible Cause | Recommended Solution |
| Media evaporation. | Ensure proper humidification of the incubator and use sealed culture flasks or plates. |
| Temperature fluctuations. | Minimize the time culture vessels are outside the incubator. |
| Interaction with media components. | Test the solubility of this compound in your specific cell culture medium before starting the experiment. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 326.46 mM | Use of newly opened, anhydrous DMSO is recommended.[1] |
| Water | < 0.1 mg/mL | - | Practically insoluble. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of <0.5%.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the this compound DMSO stock in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, you can first dilute the stock 1:100 in a small volume of media.
-
-
Final Dilution:
-
Add the intermediate dilution (or a small volume of the initial stock for a single dilution step) to the final volume of pre-warmed complete cell culture medium.
-
It is crucial to add the this compound solution to the media while gently vortexing or swirling to ensure rapid and even distribution, minimizing localized high concentrations that can lead to precipitation.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, it is recommended to prepare a fresh solution at a lower final concentration.
-
Visualizations
MEIS Signaling Pathway
MEIS proteins are transcription factors that do not typically act alone. They form heterodimeric and trimeric complexes with other homeodomain proteins, primarily from the PBX and HOX families. These complexes bind to specific DNA sequences to regulate the transcription of downstream target genes involved in processes such as hematopoietic stem cell self-renewal, development, and oncogenesis. This compound is a small molecule inhibitor that disrupts the function of MEIS proteins, thereby affecting these signaling pathways.
Caption: A diagram illustrating the MEIS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Addressing this compound Solubility
The following workflow provides a logical sequence of steps for researchers to follow when encountering solubility issues with this compound in their experiments.
Caption: A flowchart outlining the troubleshooting steps for this compound solubility issues in experiments.
References
MEISi-2 dose-response curve variability in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MEISi-2, a selective inhibitor of the Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors.[1][2][3] The information is designed to help you understand and troubleshoot variability in dose-response curves across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets MEIS proteins (MEIS1 and MEIS2).[2][4] MEIS proteins are critical regulators of gene expression and are involved in processes such as hematopoietic stem cell (HSC) self-renewal and organ development. They typically form protein complexes with PBX and HOX transcription factors to drive the expression of downstream target genes. This compound is believed to exert its effects by inhibiting the function of these MEIS-containing complexes, leading to the downregulation of MEIS target genes. It is utilized in research related to cancer, hematopoiesis, and cardiac conditions.
Q2: What is a dose-response curve and an IC50 value?
A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or inhibitor and its observed biological effect (response). The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. The IC50 value is a common measure of a compound's potency; a lower IC50 indicates a more potent inhibitor.
Q3: Why do I observe different IC50 values for this compound in different cell lines?
It is expected to observe variability in the IC50 values of this compound across different cell lines. This variability is a result of the complex interplay between the compound and the unique biological context of each cell line. Several factors contribute to these differences.
Factors Influencing Dose-Response Curve Variability
The following table summarizes the primary factors that can cause variations in this compound dose-response curves between different cell lines.
| Factor Category | Specific Cause | Description |
| Genetic & Genomic Factors | Target Expression Levels | Cell lines may express different levels of MEIS1 and MEIS2 proteins. Cells with higher target expression might require higher concentrations of this compound for inhibition. |
| Co-factor Expression | The expression levels of essential co-factors like PBX and HOX proteins can vary, altering the dependence on MEIS and thus sensitivity to its inhibition. | |
| Genetic Mutations | Mutations in the target proteins or downstream signaling components can alter drug binding or pathway activation, leading to resistance or sensitivity. | |
| Cellular & Phenotypic Factors | Proliferation Rate | Faster-growing cell lines might exhibit different sensitivities compared to slower-growing ones, as the effects of cell cycle-related targets become more pronounced. |
| Drug Efflux and Metabolism | Differences in the expression of drug efflux pumps (e.g., P-glycoprotein) or metabolic enzymes (e.g., Cytochrome P450s) can alter the intracellular concentration of this compound. | |
| Signaling Pathway Redundancy | Cells may have redundant or alternative signaling pathways that can compensate for the inhibition of the MEIS-dependent pathway, leading to apparent resistance. | |
| Experimental & Assay-Related Factors | Assay Type and Endpoint | The choice of viability assay (e.g., MTT, CellTiter-Glo, direct cell count) can yield different results, as they measure different cellular properties (metabolic activity, ATP content, cell number). |
| Incubation Time | The duration of this compound exposure can significantly impact the IC50 value. An insufficient incubation time may not allow the full effect of the inhibitor to manifest. | |
| Cell Plating Density | The initial number of cells seeded per well can affect growth rates and nutrient availability, thereby influencing the drug response. |
Troubleshooting Guide
This guide addresses common problems encountered during this compound dose-response experiments.
Problem 1: High variability between replicate wells or experiments.
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Possible Cause: Inconsistent cell seeding, poor compound solubility, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.
-
Check Compound Solubility: this compound is soluble in DMSO. When diluting the stock solution into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control. Visually inspect for any precipitation.
-
Verify Pipetting Accuracy: Use calibrated pipettes and proper technique. For serial dilutions, change tips for each step and ensure thorough mixing.
-
Problem 2: Flat dose-response curve (no inhibition observed).
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Possible Cause: The selected cell line is insensitive to this compound, the concentration range is too low, or the incubation time is too short.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that the chosen cell line expresses MEIS proteins. This can be done via Western blot, qPCR, or by consulting literature or databases.
-
Expand Concentration Range: Test a wider and higher range of this compound concentrations. A preliminary experiment with a broad range (e.g., 0.01 µM to 100 µM) can help identify the active range.
-
Increase Incubation Time: Extend the drug exposure time. For many compounds, an incubation of 48 to 72 hours is necessary to observe effects on cell proliferation.
-
Validate Assay Performance: Ensure your cell viability assay is working correctly by including a positive control (a compound known to be toxic to your cells).
-
Problem 3: The IC50 value is inconsistent with expected or published results.
-
Possible Cause: Differences in experimental protocol, cell line passage number, or data analysis methods.
-
Troubleshooting Steps:
-
Standardize Protocol: Align your protocol (cell density, incubation time, assay method) as closely as possible with the reference study.
-
Monitor Cell Health and Passage: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Genetic drift can occur in cell lines over many passages, altering their phenotype.
-
Review Data Analysis: The method used to fit the curve (e.g., three- vs. four-parameter logistic model) can affect the calculated IC50. Use a consistent non-linear regression model to analyze your data.
-
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol provides a general framework for assessing the dose-response of this compound in adherent cell lines.
-
Cell Seeding:
-
Culture cells to ~80% confluency, then harvest using standard trypsinization methods.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension in complete culture medium to the desired plating density (e.g., 2,000-10,000 cells/well, optimized for your cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of 2X working concentrations.
-
Carefully remove the medium from the cell plate and add 100 µL of the corresponding this compound dilution or vehicle control (medium with the same final DMSO concentration) to each well.
-
Include "no-cell" control wells containing only medium for background subtraction.
-
-
Incubation:
-
Return the plate to the incubator for a predetermined duration (e.g., 72 hours), which should be appropriate for the cell line's doubling time.
-
-
Assay Readout (Resazurin Method):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the average background value (from "no-cell" wells) from all other readings.
-
Normalize the data by setting the average value of the vehicle-treated wells to 100% viability and the background value to 0% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response, variable slope) to determine the IC50 value.
-
Visualizations
Signaling and Experimental Workflows
Caption: this compound inhibits the MEIS protein, disrupting the MEIS/PBX/HOX transcriptional complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. MEIS2 Is an Adrenergic Core Regulatory Transcription Factor Involved in Early Initiation of TH-MYCN-Driven Neuroblastoma Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating MEISi-2 Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for designing and interpreting control experiments to validate the specificity of the MEIS inhibitor, MEISi-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that selectively targets MEIS (Myeloid Ecotropic Viral Integration Site) homeobox proteins, which are critical transcription factors involved in various biological processes, including hematopoietic stem cell self-renewal, organogenesis, and cancer development.[1][2][3] this compound is believed to exert its effects by down-regulating the expression of MEIS target genes.[1][3]
Q2: Why is it crucial to perform control experiments to validate the specificity of this compound?
Validating the specificity of any small molecule inhibitor is essential to ensure that the observed biological effects are due to the inhibition of the intended target (on-target effects) and not a result of interactions with other unintended molecules (off-target effects). Off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications.
Q3: What are the key types of control experiments I should consider when using this compound?
A multi-faceted approach is recommended to rigorously validate the specificity of this compound. Key control experiments include:
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Target Engagement Assays: To confirm direct binding of this compound to MEIS proteins in a cellular context.
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Functional Reporter Assays: To demonstrate that this compound inhibits the transcriptional activity of MEIS proteins.
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Genetic Knockdown/Knockout Controls: To compare the phenotype induced by this compound with the phenotype of cells lacking the MEIS protein.
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Rescue Experiments: To show that the effects of this compound can be reversed by expressing a form of the MEIS protein that is resistant to the inhibitor.
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Downstream Target Gene Expression Analysis: To verify that this compound treatment leads to the expected changes in the expression of known MEIS target genes.
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Off-Target Profiling: To investigate potential interactions of this compound with other proteins.
Troubleshooting Guides
Issue 1: How can I confirm that this compound is directly binding to MEIS proteins in my cells?
Solution: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. The principle behind CETSA is that a ligand binding to its target protein can increase the protein's thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
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Cell Treatment: Treat your cell line of interest with this compound at the desired concentration and a vehicle control (e.g., DMSO).
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Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).
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Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
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Protein Quantification: Quantify the amount of soluble MEIS protein in the supernatant at each temperature using Western blotting with a specific anti-MEIS antibody.
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Data Analysis: Plot the percentage of soluble MEIS protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Quantitative Data Summary:
| Treatment | Melting Temperature (Tm) | Interpretation |
| Vehicle (DMSO) | T | Baseline thermal stability of MEIS protein. |
| This compound | T + ΔT | Increased thermal stability, indicating this compound binding to MEIS protein. |
Expected Outcome Visualization:
Caption: CETSA melting curves for MEIS protein in the presence and absence of this compound.
Issue 2: My phenotypic results with this compound are not consistent with the known function of MEIS proteins. How can I confirm the on-target effect?
Solution: A combination of a MEIS-responsive luciferase reporter assay and genetic knockdown of MEIS can help dissect on-target versus off-target effects.
Experimental Protocol: MEIS Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of MEIS proteins.
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Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing MEIS binding sites in its promoter (e.g., MEIS-p21-luciferase) and a MEIS1 expression plasmid. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
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This compound Treatment: After transfection, treat the cells with a dose-range of this compound and a vehicle control.
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Luciferase Assay: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in this compound-treated cells indicates inhibition of MEIS transcriptional activity.
Quantitative Data Summary:
| This compound Concentration | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 µM (Vehicle) | 1000 | 0% |
| 0.1 µM | 500 | 50% |
| 1 µM | 200 | 80% |
| 10 µM | 100 | 90% |
Logical Workflow for On-Target vs. Off-Target Effects:
Caption: A logical workflow to distinguish between on-target and off-target effects.
Issue 3: How do I perform a rescue experiment to definitively link the observed phenotype to this compound's effect on MEIS?
Solution: A rescue experiment aims to reverse the effect of an inhibitor by re-introducing the target protein. This is a gold-standard method for validating inhibitor specificity.
Experimental Protocol: this compound Rescue Experiment
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Generate a this compound-resistant MEIS construct: Introduce silent mutations in the MEIS cDNA at the this compound binding site. This will alter the nucleotide sequence without changing the amino acid sequence of the protein, thus making the mRNA resistant to siRNA-mediated degradation if that is the knockdown method, while the protein should ideally still be inhibitable by this compound if it directly binds the protein. Alternatively, if this compound's binding site on the MEIS protein is known, mutations can be introduced to prevent binding while maintaining protein function.
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Knockdown of endogenous MEIS: Use siRNA or shRNA to knockdown the endogenous MEIS in your cells of interest.
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Transfection of resistant MEIS: Transfect the MEIS-knockdown cells with the this compound-resistant MEIS construct or a control vector.
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This compound Treatment: Treat the transfected cells with this compound or a vehicle control.
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Phenotypic Analysis: Assess the phenotype of interest (e.g., cell proliferation, gene expression). If the phenotype caused by this compound is rescued (reverted to the wild-type state) in the cells expressing the resistant MEIS construct, it strongly suggests that the effect of this compound is on-target.
Experimental Workflow for a Rescue Experiment:
Caption: Workflow for a this compound rescue experiment.
Issue 4: I am concerned about potential off-target effects of this compound. What are some general strategies to address this?
Solution: Addressing potential off-target effects is a critical component of validating any small molecule inhibitor.
Strategies to Mitigate and Identify Off-Target Effects:
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Dose-Response Analysis: Perform a comprehensive dose-response curve for this compound in your assay. On-target effects should typically occur at concentrations consistent with the inhibitor's potency (IC50 or EC50). Effects observed only at very high concentrations are more likely to be off-target.
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Use an Inactive Analog: If a structurally similar but biologically inactive analog of this compound is available, it should be used as a negative control. This compound should not produce the same biological effects as this compound.
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Off-Target Screening Panels: Screen this compound against a panel of common off-target proteins, such as kinases, GPCRs, and ion channels. This can help identify potential unintended interactions.
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Proteomic Profiling: Use unbiased proteomics approaches, such as mass spectrometry, to identify changes in the cellular proteome upon this compound treatment. This can reveal unexpected changes in protein expression or post-translational modifications that may indicate off-target effects.
Signaling Pathway Analysis:
Understanding the signaling pathway in which MEIS proteins function is crucial for designing relevant downstream experiments. MEIS proteins are known to interact with PBX and HOX proteins to regulate the transcription of target genes.
Caption: Simplified MEIS signaling pathway.
References
Technical Support Center: Mitigating MEISi-2 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the MEIS inhibitor, MEISi-2, in primary cell cultures.
Troubleshooting Guide
Primary cells are known for their sensitivity to exogenous compounds. If you are observing unexpected levels of cell death in your experiments with this compound, please consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death at expected therapeutic concentrations. | 1. Inhibitor Concentration Too High: Primary cells can be more sensitive than immortalized cell lines. The optimal concentration may be lower than published values for other cell types. 2. Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic at higher concentrations. 3. On-Target Toxicity: Inhibition of MEIS proteins, which are involved in fundamental cellular processes, may be inherently toxic to some primary cell types. 4. Off-Target Effects: this compound may be interacting with other cellular targets, leading to unintended cytotoxicity. | 1. Perform a Dose-Response Curve: Determine the half-maximal cytotoxic concentration (CC50) for your specific primary cell type to identify a therapeutic window. 2. Optimize Solvent Concentration: Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%). Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor). 3. Modulate Exposure Time: A shorter incubation period with this compound may be sufficient to achieve the desired biological effect while minimizing cytotoxicity. 4. Investigate Off-Target Effects: If possible, use a structurally unrelated MEIS inhibitor to see if the cytotoxic phenotype is replicated. |
| Inconsistent results between experiments. | 1. Variability in Primary Cells: Primary cells from different donors or passages can exhibit varying sensitivities. 2. Inhibitor Degradation: Improper storage or handling can lead to reduced potency or the formation of toxic byproducts. 3. Inconsistent Cell Culture Conditions: Variations in cell seeding density, media composition, or incubation time can affect cellular responses. | 1. Standardize Cell Source and Passage Number: Use cells from the same donor and within a narrow passage range for a set of experiments. 2. Proper Inhibitor Handling: Prepare fresh stock solutions, aliquot for single use to avoid freeze-thaw cycles, and store at -80°C, protected from light. 3. Standardize Protocols: Maintain consistent cell seeding densities, media formulations, and treatment durations for all experiments. |
| Cell morphology changes and detachment. | 1. Apoptosis Induction: this compound may be triggering programmed cell death. 2. Oxidative Stress: The inhibitor could be inducing the production of reactive oxygen species (ROS), leading to cellular damage. | 1. Assess Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay to quantify apoptotic and necrotic cells. Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to rescue cells. 2. Measure Oxidative Stress: Use a fluorescent probe (e.g., H2DCFDA) to detect intracellular ROS. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to mitigate oxidative damage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: The optimal concentration of this compound is highly dependent on the primary cell type. It is crucial to perform a dose-response experiment to determine both the half-maximal inhibitory concentration (IC50) for your desired biological effect and the half-maximal cytotoxic concentration (CC50). A good starting point for a dose-response curve is a wide range of concentrations, for example, from 1 nM to 10 µM.
Q2: How can I determine if the observed cytotoxicity is due to this compound or the solvent?
A2: Always include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. If you observe significant cell death in the vehicle control, the solvent is likely contributing to the cytotoxicity. The final DMSO concentration in cell culture should ideally be at or below 0.1%.
Q3: What are the potential mechanisms of this compound induced cytotoxicity?
A3: While this compound was designed with no predicted cytotoxicity, in vitro experiments may reveal otherwise, especially in sensitive primary cells. Potential mechanisms of cytotoxicity for small molecule inhibitors include:
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On-target effects: Inhibition of MEIS proteins, which play roles in cell proliferation and differentiation, could be detrimental to the survival of certain primary cell types.[1][2]
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Off-target effects: The inhibitor may bind to and affect the function of other proteins, leading to unintended cellular damage.
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Induction of Apoptosis: The compound may trigger programmed cell death, which can be investigated by assessing caspase activation.
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Induction of Oxidative Stress: The inhibitor could disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent damage to cellular components.
Q4: Are there any agents I can use to mitigate this compound cytotoxicity?
A4: Yes, depending on the mechanism of cytotoxicity, you can try co-treatment with cytoprotective agents:
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For Apoptosis: A pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block caspase-mediated cell death.
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For Oxidative Stress: An antioxidant, such as N-acetylcysteine (NAC), can help to reduce the levels of reactive oxygen species and protect cells from oxidative damage.[3][4][5]
It is important to note that these agents may interfere with the intended biological effect of this compound, so appropriate controls are necessary.
Q5: How should I store and handle this compound to ensure its stability and activity?
A5: this compound should be stored as a solid at -20°C or as a stock solution in a suitable solvent (e.g., DMSO) at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Protect the compound from light.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48-hour exposure
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 0.1 | 98.1 ± 5.1 |
| 0.5 | 95.3 ± 4.8 |
| 1 | 89.7 ± 6.3 |
| 5 | 72.4 ± 8.1 |
| 10 | 55.2 ± 7.9 |
| 25 | 31.6 ± 6.5 |
| 50 | 15.8 ± 4.3 |
| Calculated CC50 | ~12 µM |
Table 2: Example Mitigation of this compound Induced Cytotoxicity in Primary Cardiomyocytes
| Treatment (48 hours) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 3.9 |
| This compound (20 µM) | 45.7 ± 6.8 |
| This compound (20 µM) + N-acetylcysteine (5 mM) | 78.3 ± 5.5 |
| This compound (20 µM) + Z-VAD-FMK (20 µM) | 82.1 ± 6.1 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a primary cell population by 50%.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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DMSO
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of DMSO.
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Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations and vehicle controls. Include wells with untreated cells as a negative control.
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Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
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Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the CC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress-Induced Cytotoxicity
This protocol describes how to use NAC to potentially rescue primary cells from this compound-induced cytotoxicity due to oxidative stress.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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N-acetylcysteine (NAC)
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96-well cell culture plates
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Reagents for a cell viability assay (e.g., MTT or LDH assay)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate and allow them to adhere.
-
Co-treatment: Treat the cells with a cytotoxic concentration of this compound (e.g., at or near the CC50) in the presence or absence of a range of NAC concentrations (e.g., 1-10 mM). Include controls for untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
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Incubation: Incubate the plate for the desired treatment duration.
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Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described in Protocol 1) to determine if NAC co-treatment improves cell survival.
Protocol 3: Co-treatment with Z-VAD-FMK to Mitigate Apoptosis-Induced Cytotoxicity
This protocol outlines the use of the pan-caspase inhibitor Z-VAD-FMK to investigate and potentially prevent this compound-induced apoptosis.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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Z-VAD-FMK
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96-well cell culture plates
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Reagents for an apoptosis assay (e.g., Annexin V/PI staining) or a cell viability assay.
Procedure:
-
Cell Seeding: Seed primary cells in a suitable culture vessel.
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Pre-treatment (Optional but Recommended): Pre-incubate the cells with Z-VAD-FMK (a typical starting concentration is 20-50 µM) for 1-2 hours before adding this compound.
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Co-treatment: Add a cytotoxic concentration of this compound to the wells, with and without Z-VAD-FMK. Include appropriate controls.
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Incubation: Incubate for the desired duration.
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Apoptosis/Viability Assessment: Assess the levels of apoptosis using Annexin V/PI staining followed by flow cytometry, or measure cell viability to determine if Z-VAD-FMK provides a protective effect.
Visualizations
Caption: Potential mechanisms of this compound induced cytotoxicity in primary cells.
Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.
Caption: Experimental workflow for determining the CC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Support Center: MEISi-2 and PBX-Luciferase Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MEISi-2, a selective MEIS inhibitor, in conjunction with a PBX-luciferase reporter system. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on a PBX-luciferase reporter?
A1: this compound is a selective inhibitor of the MEIS family of transcription factors.[1][2] The PBX-luciferase reporter is often used as a negative control to demonstrate the specificity of MEIS inhibitors, as MEIS proteins are known to interact with PBX as cofactors.[3][4][5] Published information suggests that this compound does not significantly inhibit the PBX-luciferase reporter, indicating its selectivity for MEIS over the PBX-DNA interaction itself.
Q2: I am observing a decrease in my PBX-luciferase signal after this compound treatment. What could be the cause?
A2: While this compound is reported to be selective, observing a decrease in the PBX-luciferase signal could be due to several factors:
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Off-Target Effects of this compound: At higher concentrations, this compound might exhibit off-target activities, directly or indirectly affecting the luciferase reporter system.
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Direct Inhibition of Luciferase: Some small molecules can directly interact with and inhibit the luciferase enzyme.
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Cellular Health: High concentrations of any compound, including this compound, could impact cell viability or general transcriptional machinery, leading to a decrease in reporter gene expression.
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Experimental Variability: Inconsistent results can arise from various experimental factors.
Q3: My PBX-luciferase signal is unexpectedly high after this compound treatment. What could explain this?
A3: An increase in luciferase signal is less common but can occur. Potential causes include:
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Stabilization of the Luciferase Enzyme: Some compounds can paradoxically increase the luciferase signal by stabilizing the enzyme, leading to its accumulation.
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Indirect Pathway Activation: this compound could be indirectly activating a signaling pathway that leads to the upregulation of the reporter gene, independent of the intended MEIS-PBX interaction.
Q4: How can I validate that the observed effects are truly off-target?
A4: To confirm off-target effects, consider the following experiments:
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Cell-Free Luciferase Assay: Test this compound directly on purified luciferase enzyme to rule out direct inhibition.
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Use of a Structurally Unrelated MEIS Inhibitor: If another selective MEIS inhibitor is available, check if it produces the same effect on the PBX-luciferase reporter.
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Counter-Screen with a Different Reporter: Use a reporter construct driven by a different promoter that is known to be unresponsive to the MEIS-PBX pathway.
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Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to a general decrease in cell health.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound and a PBX-luciferase reporter.
Issue 1: Decreased PBX-Luciferase Signal
If you observe a dose-dependent decrease in your PBX-luciferase signal upon treatment with this compound, consult the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Rationale |
| High Concentration of this compound Leading to Off-Target Effects | - Perform a dose-response experiment with a wide range of this compound concentrations.- Determine the IC50 for the on-target MEIS-dependent reporter and compare it to the effect on the PBX-reporter. | To identify a therapeutic window where this compound inhibits the target without affecting the PBX-reporter. |
| Direct Inhibition of Luciferase Enzyme | - Perform a cell-free luciferase assay by incubating purified luciferase with this compound. | To directly assess if this compound interacts with and inhibits the luciferase enzyme. |
| General Cellular Toxicity | - Conduct a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your luciferase assay. | To ensure that the decrease in signal is not a secondary effect of cell death. |
| Issues with Luciferase Reagents | - Use fresh luciferase substrate and assay buffer.- Ensure proper storage of all reagents. | Degraded reagents can lead to a weaker signal and higher variability. |
Hypothetical Data Illustrating On-Target vs. Off-Target Effects:
| This compound Conc. (µM) | MEIS-Luc Reporter Activity (% of Control) | PBX-Luc Reporter Activity (% of Control) | Cell Viability (% of Control) |
| 0.1 | 55 | 98 | 100 |
| 1 | 15 | 95 | 98 |
| 10 | 5 | 70 | 85 |
| 50 | <1 | 30 | 60 |
In this hypothetical scenario, this compound shows potent on-target inhibition at lower concentrations while off-target effects on the PBX-luciferase reporter and cell viability become apparent at higher concentrations.
Issue 2: High Variability Between Replicates
High variability can mask the true effect of your compound. Here are common causes and solutions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before and during plating.- Avoid "edge effects" by not using the outer wells of the plate or filling them with sterile PBS. | Uneven cell numbers will lead to variable reporter expression. |
| Pipetting Errors | - Use calibrated pipettes.- Prepare a master mix of transfection reagents and compounds. | To ensure uniform delivery of reagents to all wells. |
| Variable Transfection Efficiency | - Optimize the DNA-to-transfection reagent ratio.- Use a co-transfected control reporter (e.g., Renilla luciferase) for normalization. | Normalization helps to correct for well-to-well variations in transfection efficiency. |
Experimental Protocols
Dual-Luciferase Reporter Assay for Assessing this compound Specificity
This protocol is designed to test the effect of this compound on both a MEIS-responsive luciferase reporter (on-target) and a PBX-responsive luciferase reporter (off-target control).
Materials:
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HEK293T cells (or other suitable cell line)
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
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MEIS-responsive firefly luciferase reporter plasmid (e.g., containing MEIS binding sites)
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PBX-responsive firefly luciferase reporter plasmid (e.g., containing PBX binding sites)
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Renilla luciferase control plasmid (e.g., pRL-TK)
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Transfection reagent (e.g., Lipofectamine 3000)
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This compound stock solution (in DMSO)
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Dual-Luciferase® Reporter Assay System
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Opaque 96-well plates
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293T cells in opaque 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
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Transfection:
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For each well, prepare a DNA mixture containing 100 ng of the firefly luciferase reporter plasmid (either MEIS-responsive or PBX-responsive) and 10 ng of the Renilla luciferase control plasmid.
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Prepare the transfection complex according to the manufacturer's protocol.
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Add the transfection complex to the cells and incubate for 24 hours.
-
-
This compound Treatment:
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Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the transfection medium and add the medium containing the different concentrations of this compound.
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Incubate for another 24-48 hours.
-
-
Luciferase Assay:
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Equilibrate the plate and luciferase assay reagents to room temperature.
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Wash the cells once with PBS.
-
Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Add the firefly luciferase substrate (Luciferase Assay Reagent II) to each well and measure the firefly luminescence.
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Add the Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Express the results as a percentage of the vehicle control (DMSO-treated cells).
-
Visualizations
Signaling Pathway of MEIS/PBX/HOX Complex
The following diagram illustrates the established interaction between MEIS, PBX, and HOX proteins in regulating gene transcription. This compound is designed to disrupt the MEIS-DNA interaction or MEIS-cofactor interactions.
Caption: Simplified signaling pathway of the MEIS/PBX/HOX transcription factor complex.
Experimental Workflow for Troubleshooting Off-Target Effects
This diagram outlines a logical workflow for investigating unexpected results in your PBX-luciferase reporter assay.
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBX1 - MEIS1 Interaction Summary | BioGRID [thebiogrid.org]
- 4. pnas.org [pnas.org]
- 5. PBX and MEIS as Non-DNA-Binding Partners in Trimeric Complexes with HOX Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving MEISi-2 Efficacy in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo efficacy of MEISi-2, a selective inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS) transcription factor. MEIS proteins are critical regulators of hematopoietic stem cell (HSC) self-renewal and are implicated in various cancers, including acute myeloid leukemia (AML) and neuroblastoma.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets MEIS proteins.[1][4] MEIS proteins are TALE (Three Amino Acid Loop Extension) homeodomain transcription factors that form complexes with other transcription factors, such as HOXA9, to regulate the expression of target genes involved in cell proliferation, differentiation, and survival. By inhibiting MEIS, this compound disrupts these transcriptional complexes, leading to downstream effects such as the downregulation of MEIS1 target genes, including Hif-1α and Hif-2α, and modulation of hematopoietic stem cell activity.
Q2: What are the potential in vivo applications of this compound?
A2: Based on its mechanism of action, this compound is being investigated for several in vivo applications, including:
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Hematopoietic Stem Cell (HSC) Expansion: this compound has been shown to induce the self-renewal of murine and human HSCs ex vivo and modulate the HSC pool in vivo, suggesting its potential use in bone marrow transplantation settings.
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Oncology: Given the role of MEIS proteins in various cancers, this compound is a potential therapeutic agent for malignancies such as acute myeloid leukemia (AML) and neuroblastoma.
Q3: What is a typical starting dose and administration route for this compound in mice?
A3: A commonly reported in vivo dosing regimen for this compound in BALB/c mice is 10 µM administered via intraperitoneal (i.p.) injection on days 1, 4, and 7 of the study. However, the optimal dose and schedule will depend on the specific animal model, disease indication, and formulation used. It is crucial to perform dose-response and maximum tolerated dose (MTD) studies to determine the optimal therapeutic window for your specific experimental setup.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is a hydrophobic molecule and may require a specific formulation for in vivo delivery. A common approach for small molecule inhibitors is to first dissolve the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), and then further dilute it in a vehicle suitable for injection, such as corn oil or a solution containing polyethylene glycol (PEG) and Tween 80. It is essential to ensure the final concentration of the organic solvent is low enough to avoid toxicity. Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and other small molecule inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of In Vivo Efficacy Despite In Vitro Activity | Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, resulting in insufficient exposure to the target tissue. | - Perform a pilot PK study to determine key parameters like Cmax, AUC, and half-life. - Consider alternative routes of administration (e.g., subcutaneous, intravenous) or formulation strategies to improve bioavailability. - Adjust the dosing frequency based on the compound's half-life. |
| Inadequate Target Engagement: The concentration of this compound at the tumor site or in the target cells may not be sufficient to inhibit MEIS function effectively. | - Develop and validate biomarkers to assess target engagement in vivo. This could include measuring the expression of MEIS target genes in tumors or tissues. - Perform dose-escalation studies to determine the dose required for significant target inhibition. | |
| Compound Instability or Precipitation: this compound may be unstable in the formulation or precipitate upon injection, reducing the effective dose. | - Visually inspect the formulation for any signs of precipitation before and after preparation. - Assess the stability of the compound in the chosen vehicle over the duration of the experiment. - Consider using alternative formulation strategies, such as nano-liposomes or hydrophobic ion pairing, to improve solubility and stability. | |
| High Variability in Animal Responses | Inconsistent Dosing Technique: Variations in injection volume or location can lead to inconsistent drug exposure. | - Ensure all personnel are properly trained in the chosen administration technique (e.g., intraperitoneal injection). - Use a consistent injection site and angle for all animals. - Carefully calibrate all dosing equipment. |
| Biological Variability: Inherent differences between individual animals can contribute to variable responses. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age- and sex-matched. - Randomize animals into treatment and control groups. | |
| Observed Toxicity or Adverse Effects | Off-Target Effects: this compound may be interacting with other proteins besides MEIS, leading to unintended toxicity. | - Conduct in vitro off-target screening against a panel of related proteins to assess selectivity. - Carefully monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, organ damage). - If toxicity is observed, consider reducing the dose or exploring alternative analogs with a better safety profile. |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | - Always include a vehicle-only control group in your studies. - If the vehicle is suspected to be toxic, explore alternative, more biocompatible formulations. |
Experimental Protocols
In Vivo Efficacy Study in a Murine Acute Myeloid Leukemia (AML) Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in an AML model.
-
Cell Culture and Implantation:
-
Culture a human AML cell line (e.g., MV4-11, MOLM-13) under standard conditions.
-
On Day 0, inject a suspension of 1 x 10^6 AML cells in 100 µL of sterile PBS into the tail vein of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Animal Grouping and Treatment:
-
Monitor the mice for signs of leukemia development (e.g., weight loss, hind limb paralysis).
-
Once leukemia is established (typically 7-14 days post-injection, confirmable by peripheral blood analysis), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., 10 µM, i.p., on a 3-day cycle).
-
Vehicle Control Group: Administer the same volume of the vehicle used to formulate this compound, following the same schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal body weight and overall health daily.
-
Measure tumor burden regularly (e.g., weekly) by bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells.
-
The primary endpoint is typically overall survival. Record the date of death or euthanasia for each animal.
-
At the end of the study, harvest tissues (e.g., bone marrow, spleen, liver) for further analysis, such as flow cytometry to determine the percentage of leukemic cells and immunohistochemistry to assess tissue infiltration.
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement in vivo, a satellite group of tumor-bearing animals can be used.
-
Treat a separate group of mice with a single dose of this compound or vehicle.
-
At various time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and harvest tumor tissue or relevant organs.
-
Analyze the tissue for changes in the expression of MEIS target genes (e.g., Meis1, Hif-1α, Hif-2α) using quantitative real-time PCR (qRT-PCR) or western blotting. A significant downregulation of these genes in the this compound treated group compared to the vehicle control would indicate target engagement.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data on the in vivo efficacy of this compound in cancer models. The primary reported in vivo effect is the modulation of the hematopoietic stem cell pool.
Table 1: In Vivo Effects of this compound on Hematopoietic Stem and Progenitor Cell (HSPC) Populations in BALB/c Mice
| Cell Population Marker | Effect of this compound Treatment | Reference |
| c-Kit+ cells | Induced | |
| Sca1+ cells | Induced | |
| CD150+ cells | Induced | |
| LSK HSPCs | Induced | |
| LSKCD34low HSCs | Induced | |
| LSKCD150+CD48- HSCs | Induced |
Data is qualitative as reported in the source. Quantitative fold-change data is not currently available in the public domain.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: In vivo efficacy study workflow.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
Troubleshooting low yield in MEISi-2 mediated HSC expansion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yield or other issues during MEISi-2 mediated hematopoietic stem cell (HSC) expansion.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Fold Expansion of CD34+ Cells
Question: We are observing a lower than expected fold expansion of our CD34+ HSC population after 7-10 days of culture with this compound. What are the potential causes and solutions?
Answer:
Low fold expansion is a common issue in ex vivo HSC culture. Several factors related to the experimental setup and the mechanism of this compound action could be contributing. Here's a troubleshooting guide:
Potential Causes & Solutions:
-
Suboptimal this compound Concentration: The concentration of this compound is critical. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell source (e.g., cord blood, bone marrow, mobilized peripheral blood) and culture conditions.[1]
-
Inadequate Cytokine Support: While this compound promotes self-renewal, adequate cytokine support is essential for proliferation.[2][3] Ensure your basal media is supplemented with an optimized cocktail of early-acting cytokines.
-
Cell Seeding Density: Both too low and too high initial cell densities can inhibit optimal expansion. High densities can lead to rapid nutrient depletion and accumulation of inhibitory factors, while low densities may lack essential cell-to-cell signaling.
-
Quality of Starting HSC Population: The initial quality and purity of the isolated CD34+ cells significantly impact expansion potential. Ensure high viability and purity of the starting population.
-
Media and Reagent Quality: Use fresh, high-quality media and reagents. Lot-to-lot variability in serum or supplements can affect culture outcomes.[4] Consider using serum-free, defined media to improve consistency.[5]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low HSC expansion yield.
Issue 2: Increased Cell Differentiation
Question: We are seeing a high percentage of differentiated cells (e.g., CD34-) in our culture, and a corresponding decrease in the proportion of primitive HSCs (e.g., CD34+CD38-). How can we mitigate this?
Answer:
Uncontrolled differentiation is a major challenge in HSC expansion. MEIS1, the target of this compound, is a key regulator in maintaining the undifferentiated state of HSCs. Its inhibition should favor self-renewal, but other factors can push the cells towards differentiation.
Potential Causes & Solutions:
-
Inappropriate Cytokine Combination: Certain cytokines, especially those acting later in the hematopoietic hierarchy (e.g., IL-3, GM-CSF), can promote differentiation over self-renewal. Prioritize early-acting cytokines like SCF, TPO, and Flt3-L.
-
This compound and Cytokine Imbalance: The balance between the pro-self-renewal signal from this compound and the pro-proliferative/differentiative signals from cytokines is crucial. Re-optimization of the cytokine cocktail in the presence of this compound may be necessary.
-
Culture Duration: Extended culture periods can lead to the exhaustion of the self-renewal program and increased differentiation. Assess HSC frequency at multiple time points to determine the optimal culture duration.
Issue 3: Poor Cell Viability and Increased Apoptosis
Question: Our HSC cultures with this compound show low viability and signs of increased apoptosis. What could be the cause?
Answer:
Poor cell viability can severely impact overall yield. While this compound is designed to promote HSC maintenance, off-target effects or suboptimal culture conditions can lead to cell death.
Potential Causes & Solutions:
-
This compound Toxicity: At high concentrations, small molecule inhibitors can exhibit cellular toxicity. Confirm that you are using the optimal, non-toxic concentration of this compound.
-
Oxidative Stress: The process of isolating and culturing HSCs ex vivo can induce stress, including oxidative stress. MEIS1 is known to regulate reactive oxygen species (ROS) through its downstream targets HIF-1α and HIF-2α. Perturbing this pathway could lead to increased ROS and subsequent apoptosis. Consider supplementing the culture medium with antioxidants like N-acetylcysteine (NAC).
-
Nutrient Depletion/Waste Accumulation: Inadequate media changes can lead to the depletion of essential nutrients and the buildup of toxic metabolic byproducts, causing cell death. Ensure a regular feeding schedule.
-
Inhibition of Essential Pathways: While targeting MEIS is intended to enhance expansion, complete and prolonged inhibition might interfere with essential cellular processes, leading to apoptosis.
Quantitative Data Summary
The following tables summarize representative data on HSC expansion from various protocols. Note that direct, comprehensive quantitative data for this compound is limited in publicly available literature; therefore, data from other relevant small molecule-based expansion protocols are included for comparison.
Table 1: Effect of MEIS Inhibitors on Murine HSC Expansion
| Cell Type | Treatment | Duration | Fold Expansion of LSK cells | Reference |
| Lin- cells | MEISi-1 (10 µM) | 7 days | ~2.5 | |
| Lin- cells | This compound (10 µM) | 7 days | ~3.0 |
Table 2: Optimized Cytokine Cocktails for Human HSC Expansion
| Cell Source | Culture System | Optimized Cytokines (ng/mL) | Reference |
| Cord Blood | Liquid Culture | SCF (64), Flt-3L (61), TPO (80) | |
| Cord Blood | Co-culture with MSCs | SCF (90), Flt-3L (82), TPO (77) |
Experimental Protocols
General Protocol for this compound Mediated HSC Expansion
This protocol provides a general framework. Optimization of specific parameters is crucial for success.
-
Isolation of HSCs:
-
Isolate mononuclear cells (MNCs) from the source material (cord blood, bone marrow, or mobilized peripheral blood) using density gradient centrifugation.
-
Enrich for CD34+ cells using immunomagnetic bead selection according to the manufacturer's instructions.
-
Assess the purity and viability of the isolated CD34+ cells via flow cytometry.
-
-
Cell Culture:
-
Prepare the basal culture medium (e.g., StemSpan™ SFEM) supplemented with an optimized cytokine cocktail (e.g., SCF, TPO, Flt3-L).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On Day 0, seed the purified CD34+ cells in a culture vessel at an optimized density (e.g., 1 x 10^5 cells/mL).
-
Add this compound to the culture medium at the predetermined optimal concentration. Include a vehicle control (DMSO) for comparison.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Culture Maintenance and Analysis:
-
Perform partial media changes every 2-3 days by replacing half of the culture volume with fresh, pre-warmed medium containing the appropriate concentrations of cytokines and this compound.
-
Monitor cell proliferation by counting total nucleated cells at regular intervals.
-
At the end of the culture period (e.g., Day 7 or 10), harvest the cells.
-
Determine the fold expansion of total nucleated cells and CD34+ cells.
-
Analyze the immunophenotype of the expanded cells by flow cytometry to determine the percentage of primitive HSCs (e.g., CD34+CD38-) and differentiated cells.
-
Signaling Pathways and Workflows
MEIS1 Signaling in HSC Regulation
MEIS1 is a homeodomain transcription factor that plays a crucial role in maintaining HSC quiescence and self-renewal. It forms complexes with other transcription factors, such as PBX and HOX proteins, to regulate the expression of target genes. Key downstream targets include hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for regulating cellular metabolism and managing oxidative stress. Inhibition of MEIS1 by this compound is thought to promote HSC self-renewal by modulating these downstream pathways.
Caption: Simplified MEIS1 signaling pathway in HSCs.
Experimental Workflow for Optimizing this compound HSC Expansion
The following diagram outlines a systematic approach to optimizing your this compound mediated HSC expansion protocol.
Caption: Workflow for optimizing this compound HSC expansion.
References
- 1. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and clinical advancement of small molecules for ex vivo expansion of hematopoietic stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSC Niche Biology and HSC Expansion Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo expansion of human hematopoietic stem cells and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quest for the holy grail: overcoming challenges in expanding human hematopoietic stem cells for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MEISi-2 and MEISi-1 in Cardiac Regeneration
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cardiac regeneration has identified the inhibition of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) transcription factor as a promising therapeutic strategy to stimulate cardiomyocyte proliferation and repair damaged heart tissue. Two small molecule inhibitors, MEISi-1 and MEISi-2, have emerged as key tools in this endeavor. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of this compound versus MEISi-1
Experimental evidence, primarily from in vitro studies on neonatal cardiomyocytes, indicates that both MEISi-1 and this compound are effective in promoting cardiomyocyte cell cycle re-entry. However, subtle differences in their efficacy have been observed.
A key study directly comparing the two inhibitors found that both significantly enhance neonatal cardiomyocyte proliferation and cytokinesis.[1][2] Treatment with either inhibitor led to a notable increase in the number of cardiomyocytes re-entering the cell cycle.
Interestingly, when tested on primary ventricular cells, only this compound demonstrated a significant increase in the proliferation of both cardiomyocytes and non-cardiomyocytes. MEISi-1 did not show a significant effect on the proliferation of these primary ventricular cells.
Table 1: In Vitro Efficacy of MEISi-1 and this compound on Neonatal Rat Ventricular Cardiomyocytes
| Parameter | Control (DMSO) | MEISi-1 | This compound | Fold Increase (vs. Control) |
| Proliferating Cardiomyocytes (Ph3+/TnnT2+) | Baseline | Up to 4.5-fold increase | Up to 4.5-fold increase | MEISi-1 & this compound: Up to 4.5x |
| Cytokinetic Cardiomyocytes (AuroraB+/TnnT2+) | Baseline | Up to 2-fold increase | Up to 2-fold increase | MEISi-1 & this compound: Up to 2x |
Data synthesized from "Mechanistic insights into cardiac regeneration and protection through MEIS inhibition."[1][2]
Mechanism of Action: The MEIS1 Signaling Pathway
MEIS1 is a homeodomain transcription factor that plays a critical role in the cell cycle arrest of postnatal cardiomyocytes.[3] Its inhibition by MEISi-1 and this compound leads to the downregulation of its target genes, including several key cyclin-dependent kinase inhibitors (CDKIs) such as p15, p16, and p21. This reduction in cell cycle inhibition allows cardiomyocytes to re-enter the cell cycle and proliferate.
Upstream regulators of MEIS1 in the cardiac context include other transcription factors such as Hox genes, HIRA, and TBX20, as well as certain microRNAs. Downstream, beyond the CDKIs, MEIS1 inhibition has also been shown to affect the expression of hypoxia-inducible factors Hif-1α and Hif-2α, suggesting a broader role in cellular metabolism and response to stress.
References
A Comparative Guide: MEISi-2 Inhibition Versus MEIS1 Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the small molecule inhibitor MEISi-2 and genetic knockdown of MEIS1. The information herein is collated from multiple experimental studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Myeloid ecotropic viral integration site 1 (MEIS1) is a homeodomain transcription factor critical in normal development and implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML)[1]. Its role in promoting cell proliferation and survival has made it an attractive therapeutic target. This guide compares two primary methods for inhibiting MEIS1 function: the pharmacological inhibitor this compound and genetic knockdown, typically through short hairpin RNA (shRNA).
This compound is a selective small molecule inhibitor that targets the MEIS protein family[2]. Genetic knockdown, on the other hand, reduces the expression of the MEIS1 gene at the mRNA level, leading to decreased protein production. Understanding the similarities and differences in their effects is crucial for designing experiments and developing therapeutic strategies.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies on the effects of this compound and MEIS1 genetic knockdown on gene expression, cell proliferation, and apoptosis. It is important to note that the data are compiled from different studies and experimental systems; therefore, a direct comparison should be interpreted with caution.
Table 1: Effects on Gene Expression
| Target Gene | This compound Treatment | MEIS1 Knockdown | Cell Type/Model | Reference |
| Hif-2α | Downregulation | Downregulation | Murine Hematopoietic Stem and Progenitor Cells (HSPCs) / Glioma Stem Cells | [2] |
| p16 | Downregulation | Downregulation | Murine HSPCs / Cardiomyocytes | [2][3] |
| p19ARF | Downregulation | Downregulation | Murine HSPCs / Cardiomyocytes | |
| p21 | Not specified | Downregulation | Cardiomyocytes | |
| TWIST1 | Not specified | -12-fold | Esophageal Squamous Carcinoma Cells (KYSE-30) | |
| EGF | Not specified | -8-fold | Esophageal Squamous Carcinoma Cells (KYSE-30) | |
| KRT4 | Not specified | +34-fold | Esophageal Squamous Carcinoma Cells (KYSE-30) | |
| CDX2 | Not specified | +1.14-fold | Esophageal Squamous Carcinoma Cells (KYSE-30) |
Table 2: Effects on Cell Proliferation and Viability
| Assay | This compound Treatment | MEIS1 Knockdown | Cell Type/Model | Reference |
| Cell Viability | Decreased | Significantly reduced | Prostate Cancer Cells (PC-3, DU145, 22Rv-1, LNCaP) / Glioma Stem Cells (GSC11, GSC23) | |
| Tumorsphere Formation | Not specified | Significantly reduced | Glioma Stem Cells (GSC11, GSC23) | |
| Cardiomyocyte Proliferation | 4.5-fold increase in Ph3+TnnT+ cells | Not specified | Neonatal Cardiomyocytes |
Table 3: Effects on Apoptosis and Cell Cycle
| Process | This compound Treatment | MEIS1 Knockdown | Cell Type/Model | Reference |
| Apoptosis | Significantly increased | Increased | Prostate Cancer Cells / Murine Mll-AF9 Leukemia Cells | |
| Cell Cycle | Not specified | G0/G1 arrest | Murine Mll-AF9 Leukemia Cells |
Experimental Protocols
1. This compound Treatment of Leukemia Cell Lines
This protocol is a general guideline for treating suspension leukemia cell lines with this compound.
-
Cell Culture: Culture leukemia cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Treat the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Analysis: After incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry), or gene expression analysis (e.g., qRT-PCR).
2. MEIS1 Genetic Knockdown using Lentiviral shRNA
This protocol outlines the steps for stable MEIS1 knockdown in a cancer cell line using lentiviral particles.
-
Cell Plating: On Day 1, seed the target cells (e.g., 2 x 10^5 cells/well in a 6-well plate) in complete growth medium. Cells should be approximately 50-70% confluent at the time of transduction.
-
Transduction: On Day 2, remove the medium and add fresh medium containing Polybrene (final concentration 4-8 µg/mL) to the cells. Thaw the lentiviral particles carrying a MEIS1-specific shRNA or a non-targeting control shRNA on ice and add the appropriate amount to the cells for the desired multiplicity of infection (MOI). Gently swirl the plate to mix and incubate overnight at 37°C.
-
Medium Change: On Day 3, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection: On Day 4, begin selection by adding the appropriate antibiotic (e.g., puromycin at a pre-determined concentration) to the medium.
-
Expansion and Verification: Continue to culture the cells in the selection medium, changing the medium every 2-3 days, until resistant colonies are formed. Expand the resistant clones and verify MEIS1 knockdown by qRT-PCR and Western blotting.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified MEIS1 signaling pathway and points of intervention.
Caption: Comparative experimental workflow for this compound and MEIS1 shRNA.
Conclusion
Both this compound and MEIS1 genetic knockdown effectively inhibit the function of MEIS1, leading to decreased cell proliferation and increased apoptosis in cancer cells. This compound offers a reversible, dose-dependent method of inhibition, making it suitable for therapeutic applications and for studying the acute effects of MEIS1 inhibition. Genetic knockdown provides a tool for stable, long-term suppression of MEIS1 expression, which is valuable for investigating the sustained consequences of MEIS1 loss.
The choice between these two methods will depend on the specific research question. For preclinical studies aiming to validate MEIS1 as a drug target, this compound is a more relevant tool. For fundamental research into the genetic role of MEIS1, knockdown or knockout models are more appropriate. This guide provides a foundational understanding to aid researchers in making an informed decision for their experimental design.
References
- 1. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Meis1 Regulates Postnatal Cardiomyocyte Cell Cycle Arrest - Etiology and Morphogenesis of Congenital Heart Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating MEISi-2 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MEISi-2, a selective small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors, with other therapeutic strategies targeting the MEIS/HOX pathway. We present available preclinical data, detail experimental protocols for in vivo target engagement validation, and provide visual workflows to aid in the design and interpretation of studies aimed at validating this compound's efficacy.
This compound: A Targeted Approach to Cancer and Beyond
MEIS proteins (MEIS1, MEIS2, and MEIS3) are critical regulators of normal development and have been implicated in the pathogenesis of various cancers, including leukemia, neuroblastoma, and prostate cancer.[1][2] They function as transcriptional cofactors, often in complex with HOX proteins, to drive the expression of genes involved in cell proliferation and survival.[2] this compound is a first-in-class small molecule designed to specifically inhibit the interaction between MEIS proteins and their target DNA, thereby disrupting their transcriptional activity.[3][4]
Comparative Analysis of this compound and Alternative Strategies
While direct head-to-head in vivo comparative studies are limited, this section provides a comparison based on available data for this compound and other potential therapeutic approaches targeting the MEIS pathway.
Table 1: Comparison of this compound with Other MEIS Inhibitors and Alternative Therapeutic Strategies
| Therapeutic Agent | Mechanism of Action | In Vivo Model | Key In Vivo Findings | Reference |
| This compound | Selective inhibitor of MEIS-DNA interaction. | Murine Bone Marrow | Increased hematopoietic stem cell (HSC) content; Downregulation of Meis1 and its target genes (Hif-1α, Hif-2α). | |
| Other MEISi | Selective inhibitor of MEIS-DNA interaction. | Prostate Cancer Xenograft (PC-3, 22Rv1) | Decreased viability of prostate cancer cells in vitro; In vivo studies suggest a need for further optimization for efficacy. | |
| DOT1L Inhibitors (e.g., SYC-522) | Indirectly targets MEIS by inhibiting DOT1L, a histone methyltransferase that regulates the expression of HOXA9 and MEIS1. | MLL-rearranged Leukemia Xenograft | Reduced expression of HOXA9 and MEIS1; Induced cell differentiation. | |
| shRNA-mediated MEIS2 Knockdown | Gene silencing of MEIS2. | Hepatocellular Carcinoma Xenograft | Suppressed tumor growth and metastasis. |
Experimental Protocols for In Vivo Validation of this compound Target Engagement
Validating that a therapeutic agent reaches and interacts with its intended target in a living organism is a critical step in drug development. The following are detailed protocols for established in vivo target engagement assays, adapted for the validation of this compound.
Co-Immunoprecipitation (Co-IP) from Tissue Lysates
This method can be used to demonstrate that this compound disrupts the interaction of MEIS proteins with their binding partners (e.g., HOX proteins) in vivo.
Protocol:
-
Animal Treatment: Treat tumor-bearing mice with this compound or vehicle control for the desired duration.
-
Tissue Harvest and Lysis:
-
Euthanize mice and excise tumor tissue.
-
Immediately homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for a MEIS protein (e.g., anti-MEIS1/2) or a known interactor (e.g., anti-HOXA9) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specific proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against MEIS1/2 and the suspected interacting protein (e.g., HOXA9). A decrease in the co-precipitated protein in the this compound treated group would indicate target engagement.
-
In Vivo Bioluminescence Resonance Energy Transfer (BRET)
BRET can be used to monitor the disruption of MEIS protein interactions in real-time in living animals.
Protocol:
-
Generation of BRET Reporter Constructs:
-
Create fusion constructs of a MEIS protein with a Renilla luciferase (RLuc) donor and a known interactor (e.g., HOXA9) with a yellow fluorescent protein (YFP) acceptor.
-
-
Cell Line Generation and Xenograft Model:
-
stably express both BRET constructs in a relevant cancer cell line.
-
Implant the cells into immunocompromised mice to generate xenograft tumors.
-
-
In Vivo Imaging:
-
Administer the BRET substrate (e.g., coelenterazine) to the tumor-bearing mice.
-
Image the mice using an in vivo imaging system capable of detecting both the donor and acceptor emissions.
-
-
This compound Treatment and Analysis:
-
Treat the mice with this compound.
-
Perform BRET imaging at various time points post-treatment. A decrease in the BRET signal (ratio of YFP to RLuc emission) would indicate that this compound has disrupted the MEIS-interactor protein interaction.
-
Cellular Thermal Shift Assay (CETSA) on Excised Tissues
CETSA measures the thermal stabilization of a target protein upon ligand binding. This can be used to confirm direct binding of this compound to MEIS proteins in tissues.
Protocol:
-
Animal Treatment: Treat mice with this compound or vehicle control.
-
Tissue Harvest and Homogenization:
-
Excise the target tissue (e.g., tumor, bone marrow).
-
Homogenize the tissue in a suitable buffer.
-
-
Heat Treatment:
-
Aliquot the tissue homogenate and heat the samples to a range of temperatures for a fixed time.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Analyze the amount of soluble MEIS protein remaining in the supernatant by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the this compound treated samples would indicate that the compound has bound to and stabilized the MEIS protein.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental workflows, the following diagrams are provided.
References
Orthogonal Methods to Confirm MEISi-2 Induced Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods to validate the cellular phenotypes induced by MEISi-2, a selective small molecule inhibitor of the MEIS (Myeloid Ecotropic Viral Integration Site) family of homeodomain transcription factors. The primary reported phenotypes of this compound include the induction of hematopoietic stem cell (HSC) self-renewal and the promotion of apoptosis in specific cancer cell lines.[1][2][3][4] To ensure the observed effects are specifically due to the inhibition of MEIS proteins and not off-target activities, employing orthogonal validation strategies is crucial.
This guide outlines genetic approaches, the use of alternative small molecule inhibitors, and phenotype rescue experiments as key orthogonal methods. Detailed experimental protocols and comparative data are provided to assist researchers in designing and executing robust validation studies.
Comparison of Orthogonal Methods
The following table summarizes the key orthogonal methods for validating the this compound induced phenotype. Each method offers a distinct approach to confirming that the observed cellular changes are a direct consequence of MEIS protein inhibition.
| Method | Principle | Advantages | Disadvantages | Typical Readouts |
| This compound Treatment | Pharmacological inhibition of MEIS protein function. | Rapid and reversible inhibition. Dose-dependent effects can be studied. | Potential for off-target effects. | Increased HSC self-renewal (CFU assay), decreased cancer cell viability, increased apoptosis (Annexin V staining). |
| Genetic Knockdown (siRNA/shRNA) | Transient reduction of MEIS mRNA and protein levels. | High specificity for the target gene. Can target specific MEIS isoforms. | Incomplete knockdown can lead to ambiguous results. Off-target effects of the siRNA/shRNA are possible. | Phenocopies this compound effects: changes in cell proliferation, differentiation, and apoptosis.[5] |
| Genetic Knockout (CRISPR/Cas9) | Permanent disruption of the MEIS gene. | Complete and permanent loss of protein function. | Potential for off-target gene editing. Can be lethal if the gene is essential. | Provides a definitive link between the gene and the phenotype. |
| Alternative MEIS Inhibitor (e.g., MEISi-1) | Pharmacological inhibition with a structurally different molecule. | Helps to rule out off-target effects specific to the chemical scaffold of this compound. | The alternative inhibitor may have its own unique off-target effects. | Should recapitulate the key phenotypes observed with this compound. |
| MEIS Overexpression (Phenotype Rescue) | Ectopic expression of MEIS protein in the presence of this compound. | Strong evidence for on-target activity if the inhibitor's effect is reversed. | Overexpression may lead to non-physiological effects. | Reversal of this compound induced phenotype (e.g., restoration of apoptosis in cancer cells). |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hematopoietic Stem Cell Self-Renewal Assay (Colony-Forming Unit Assay)
This assay is used to quantify the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells. Inhibition of MEIS is expected to enhance the self-renewal of HSCs, leading to an increase in the number of colonies.
Protocol:
-
Cell Preparation: Isolate mononuclear cells from bone marrow, peripheral blood, or cord blood using density gradient centrifugation.
-
Cell Plating:
-
Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM).
-
Mix the cells with MethoCult™ medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Plate the cell-MethoCult™ mixture into 35 mm culture dishes.
-
-
Treatment: Add this compound, an alternative inhibitor, or vehicle control to the culture medium at desired concentrations. For genetic validation, use cells previously transfected with siRNA/shRNA or CRISPR/Cas9 constructs targeting MEIS.
-
Incubation: Incubate the dishes at 37°C in a 5% CO₂ humidified incubator for 14-16 days.
-
Colony Counting: Enumerate and classify colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., prostate or neuroblastoma cell lines) in appropriate culture vessels.
-
Treat the cells with this compound, an alternative inhibitor, or vehicle control for the desired time period.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA.
-
For suspension cells, collect them by centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive, viability dye negative) and necrotic/late apoptotic cells (Annexin V positive, viability dye positive).
-
Genetic Knockdown using siRNA
This protocol describes the transient knockdown of MEIS expression using small interfering RNA (siRNA).
Protocol:
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate to reach 60-80% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute MEIS-targeting siRNA (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash with serum-free medium.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
Add complete growth medium.
-
Incubate for 24-72 hours before proceeding with downstream assays (e.g., Western blot to confirm knockdown, CFU assay, or apoptosis assay).
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows described in this guide.
Caption: this compound signaling pathway.
Caption: Orthogonal validation workflow.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Newly developed MEIS inhibitor selectively blocks MEISHigh prostate cancer growth and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Guide to MEISi-2 and Other Small Molecule MEIS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MEISi-2, a novel small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site (MEIS) family of transcription factors, with other available MEIS inhibitors. The information is compiled from published experimental data to assist researchers in making informed decisions for their studies.
Introduction to MEIS Proteins and Their Inhibition
MEIS proteins are homeodomain transcription factors that play critical roles in normal development, stem cell function, and the pathogenesis of various cancers, including acute myeloid leukemia (AML), neuroblastoma, and prostate cancer.[1][2][3] They typically form heterodimers with PBX proteins and subsequently assemble into larger transcriptional complexes with HOX proteins to regulate the expression of target genes.[4] Key downstream targets include hypoxia-inducible factors Hif-1α and Hif-2α.[5] Given their oncogenic roles, MEIS proteins have emerged as attractive targets for therapeutic intervention.
Small molecule inhibitors of MEIS can be broadly categorized into two classes:
-
Direct Inhibitors: These molecules, such as MEISi-1 and this compound, directly bind to the MEIS protein, typically at the homeodomain, and inhibit its interaction with DNA.
-
Indirect Inhibitors: These compounds do not bind directly to MEIS proteins but rather downregulate their expression or the expression of their upstream regulators. Examples include Menin-MLL inhibitors (e.g., MI-2, MI-503), the proton pump inhibitor rabeprazole, and the DOT1L inhibitor compound 9e.
This guide will focus on the direct inhibitors MEISi-1 and this compound, as they represent the most targeted approach to inhibiting MEIS function.
This compound and MEISi-1: First-in-Class Direct MEIS Inhibitors
MEISi-1 and this compound are first-in-class, cell-permeable small molecules developed through in silico screening and validated by in vitro and in vivo studies. They were specifically designed to inhibit the interaction between the MEIS homeodomain and its DNA binding motif.
Mechanism of Action
The primary mechanism of action for both MEISi-1 and this compound is the competitive inhibition of the MEIS homeodomain's binding to its consensus DNA sequence (TGACAG). This prevents the formation of active transcriptional complexes, leading to the downregulation of MEIS target genes.
Performance Comparison: this compound vs. Other MEIS Inhibitors
Currently, MEISi-1 is the most relevant direct competitor to this compound described in the literature. While other compounds have been identified through screening, MEISi-1 and this compound are the most extensively characterized. The following tables summarize the available quantitative and qualitative data.
In Vitro Efficacy
| Inhibitor | Target | Assay | Concentration | Result | Citation |
| This compound | MEIS1 | MEIS-p21-luciferase reporter | 0.1 µM | Up to 90% inhibition | |
| This compound | MEIS1 | MEIS-HIF-luciferase reporter | 0.1 µM | Significant inhibition | |
| MEISi-1 | MEIS1 | MEIS-p21-luciferase reporter | 0.1 µM | Up to 90% inhibition | |
| MEISi-1 | MEIS1 | MEIS-HIF-luciferase reporter | 0.1 µM | Significant inhibition | |
| This compound | PBX | PBX-Luc reporter | Not specified | No significant inhibition | |
| MEISi-1 | PBX | PBX-Luc reporter | High doses | Some inhibition |
Effects on Hematopoietic Stem Cells (HSCs)
| Inhibitor | Cell Type | Assay | Effect | Citation |
| This compound | Murine and Human HSCs | Ex vivo expansion | Promotes self-renewal | |
| MEISi-1 | Murine and Human HSCs | Ex vivo expansion | Promotes self-renewal (more potent than this compound) |
Anti-Cancer Activity
While specific IC50 values for this compound and MEISi-1 in various cancer cell lines are not consistently reported in the literature, studies have demonstrated their anti-proliferative and pro-apoptotic effects. The efficacy of a MEIS inhibitor (referred to as MEISi, likely this compound) in prostate cancer cell lines was shown to correlate with the expression levels of MEIS1/2/3.
| Inhibitor | Cancer Type | Cell Lines | Effect | Citation |
| This compound | Prostate Cancer | PC-3, DU145, 22Rv-1, LNCaP | Decreased viability, increased apoptosis | |
| This compound | Neuroblastoma | IMR-32, SK-N-BE(2) | Reduced cell confluence | |
| Indirect Inhibitors (e.g., MI-2) | Leukemia (MLL-rearranged) | Various | Inhibit proliferation, induce apoptosis |
Signaling Pathways and Experimental Workflows
MEIS Signaling Pathway in Cancer
MEIS proteins are key components of a transcriptional network that drives oncogenesis in several cancers. The following diagram illustrates the central role of MEIS1 in forming a complex with PBX and HOX proteins to regulate target genes involved in cell proliferation and survival.
Experimental Workflow: In Vitro MEISi Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of MEIS inhibitors in vitro, from initial screening to cellular effect validation.
Experimental Protocols
MEIS-Dependent Luciferase Reporter Assay
This protocol is adapted from Turan et al., 2020.
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
MEIS-dependent luciferase reporter plasmid (e.g., pGL2 with MEIS binding sites from the p21 or Hif-1α promoter).
-
MEIS1 expression vector (e.g., pCMV-SPORT6-Meis1).
-
A control plasmid for normalization (e.g., a Renilla luciferase vector).
-
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other inhibitors (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the DMSO control.
Cell Viability (MTT) Assay
This is a general protocol for assessing the effect of MEIS inhibitors on the viability of adherent cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., PC-3, DU145) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing a serial dilution of this compound or other inhibitors. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound and MEISi-1 are potent and selective direct inhibitors of MEIS transcription factors. They have demonstrated efficacy in vitro by inhibiting MEIS-dependent transcription and have shown promising biological effects, including the promotion of HSC self-renewal and the reduction of cancer cell viability. While direct quantitative comparisons in the form of IC50 values across a broad range of cancer cell lines are not yet widely available, the existing data suggest that MEISi-1 may be more potent in HSC expansion assays. The choice between this compound and other inhibitors will depend on the specific research question and experimental system. For researchers aiming to directly target the MEIS-DNA interaction, this compound and MEISi-1 are currently the most validated and specific tools available.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering and validation of a dual luciferase reporter system for quantitative and systematic assessment of regulatory sequences in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MEISi-2 and shRNA for MEIS Silencing: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic silencing techniques is a critical decision in studying gene function and developing therapeutic strategies. This guide provides a comprehensive comparison of two prominent methods for silencing the Myeloid Ecotropic Viral Integration Site (MEIS) family of transcription factors: the small molecule inhibitor MEISi-2 and short hairpin RNA (shRNA)-mediated interference.
This document outlines the mechanisms of action, experimental protocols, and performance data for both this compound and shRNA, offering a direct comparison to aid in the selection of the most appropriate technique for specific research needs. Quantitative data are presented in clear, comparative tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological processes and experimental designs.
At a Glance: this compound vs. shRNA
| Feature | This compound | shRNA (short hairpin RNA) |
| Mechanism of Action | Small molecule inhibitor that directly antagonizes MEIS protein function. | RNA interference (RNAi) leading to post-transcriptional gene silencing through mRNA degradation. |
| Nature of Silencing | Inhibition of protein activity. | Reduction of gene expression at the mRNA level. |
| Delivery Method | Direct addition to cell culture media or in vivo administration. | Transfection of plasmids or transduction with viral vectors (e.g., lentivirus). |
| Duration of Effect | Transient and dependent on compound stability and clearance. | Can be transient or stable (long-term) with genomic integration of the shRNA sequence. |
| Specificity | Potential for off-target effects on other proteins. | Can have off-target effects by silencing unintended genes with similar sequences. |
| Ease of Use | Relatively simple to apply in vitro. | Requires expertise in molecular cloning and cell transduction techniques. |
| Reversibility | Reversible upon removal of the compound. | Generally irreversible in stably transduced cells. |
Performance Comparison: Quantitative Data
The following tables summarize key quantitative performance metrics for this compound and shRNA in silencing MEIS.
Table 1: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Observed Effect | IC50 |
| Prostate Cancer Cells (PC-3, DU145, 22Rv-1, LNCaP) | Not specified | Decreased cell viability and increased apoptosis[1] | A positive correlation was detected between MEIS content and MEISi IC50 values.[1] |
| Various Cell Lines | 0.1 µM | Significant inhibition of MEIS-luciferase reporters.[2] | Not Reported |
| Various Cell Lines | 1 µM | Significant inhibition of MEIS-luciferase reporters.[2] | Not Reported |
| Various Cell Lines | 10 µM | Significant inhibition of MEIS-luciferase reporters.[2] | Not Reported |
Table 2: MEIS Silencing Efficiency of shRNA
| Target Gene | Cell Line | Method of Analysis | Knockdown Efficiency |
| MEIS1 | Neuroblastoma (N2a) cells | Western Blot | Efficient suppression of Meis1 expression. |
| MEIS2 | Colorectal Cancer (HCT116) cells | Not specified | ~80% decrease in invading cells with shRNA-1. |
| General Target | Various | qPCR / Western Blot | Typically, 20-30% of designed shRNAs achieve strong knockdown (>80%). |
| ASC (control example) | THP1 cells | Western Blot | ~60-80% reduction in protein levels. |
Experimental Protocols
Detailed methodologies for the application of both this compound and shRNA are provided below to ensure reproducibility and aid in experimental design.
This compound Treatment Protocol (In Vitro)
This protocol outlines the general steps for treating cultured cells with the MEIS inhibitor, this compound.
Materials:
-
This compound small molecule inhibitor
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Standard cell culture plates and equipment
Procedure:
-
Stock Solution Preparation: Dissolve lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage.
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of treatment, dilute the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals. A DMSO-only control should be included to account for any solvent effects.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the DMSO control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time will depend on the specific assay and the biological question being addressed.
-
Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as:
-
Cell Viability/Proliferation: Assays like MTT, WST-1, or cell counting.
-
Apoptosis: Annexin V/PI staining followed by flow cytometry.
-
Gene Expression: RNA extraction followed by RT-qPCR to measure the expression of MEIS target genes.
-
Protein Levels: Western blotting to assess the levels of downstream target proteins.
-
shRNA-Mediated MEIS Silencing Protocol (Lentiviral Transduction)
This protocol describes the use of lentiviral particles to deliver shRNA targeting MEIS for stable gene silencing.
Materials:
-
Lentiviral particles carrying shRNA targeting MEIS1 or MEIS2 (and non-targeting control shRNA)
-
Target cells for transduction
-
Complete cell culture medium
-
Polybrene (hexadimethrine bromide)
-
Puromycin (or other appropriate selection antibiotic)
-
Standard tissue culture plates and biosafety cabinet (BSL-2)
Procedure:
Day 1: Cell Seeding
-
Plate the target cells in a 12-well or 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Incubate the cells overnight under standard conditions.
Day 2: Transduction
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding Polybrene to the complete cell culture medium to a final concentration of 5-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.
-
Remove the existing medium from the cells and replace it with the transduction medium.
-
Add the appropriate amount of lentiviral particles to each well to achieve the desired multiplicity of infection (MOI). Gently swirl the plate to mix.
-
Incubate the cells overnight.
Day 3: Medium Change
-
Approximately 18-24 hours post-transduction, remove the medium containing the lentiviral particles and replace it with fresh, complete culture medium.
Day 4 onwards: Selection of Stably Transduced Cells
-
Approximately 48 hours post-transduction, begin the selection process by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue the selection for 1-2 weeks, or until non-transduced cells are eliminated and stable, resistant colonies are visible.
Validation of Knockdown
-
Expand the puromycin-resistant colonies.
-
Assess the efficiency of MEIS knockdown at both the mRNA and protein levels:
-
RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure MEIS mRNA levels relative to a housekeeping gene and the non-targeting control cells.
-
Western Blot: Prepare cell lysates and perform western blotting using an antibody specific to the MEIS protein to visualize and quantify the reduction in protein levels.
-
Visualizing MEIS Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
MEIS1 Signaling Pathway
References
A Head-to-Head Comparison of MEISi-2 and MEISi-1 in Hematopoietic Stem Cell Self-Renewal
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MEIS1 is a critical regulator of hematopoietic stem cell (HSC) self-renewal and a promising therapeutic target. Small molecule inhibitors of MEIS proteins, MEISi-1 and MEISi-2, have been developed to modulate HSC activity. This guide provides a detailed head-to-head comparison of this compound and MEISi-1, summarizing their effects on HSC self-renewal with supporting experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of MEISi-1 and this compound
The following tables summarize the quantitative effects of MEISi-1 and this compound on various parameters of HSC self-renewal and related gene expression, based on published studies.
| Parameter | MEISi-1 Effect | This compound Effect | Reference |
| MEIS-Luciferase Reporter Inhibition (p21 motif) | Up to 90% inhibition at 0.1 µM | Up to 90% inhibition at 0.1 µM | [1] |
| MEIS-Luciferase Reporter Inhibition (Hif-1α motif) | Significant inhibition | Significant inhibition | [1] |
| Murine LSKCD34low HSC Expansion (ex vivo) | Induction of self-renewal | Induction of self-renewal | [1][2][3] |
| Human CD34+ HSC Expansion (ex vivo) | Induction of self-renewal | Induction of self-renewal | |
| Human CD133+ HSC Expansion (ex vivo) | Induction of self-renewal | Induction of self-renewal | |
| Human ALDHhi HSC Expansion (ex vivo) | Induction of self-renewal | Induction of self-renewal | |
| In vivo Murine c-Kit+ cell content | Induced | Induced | |
| In vivo Murine Sca-1+ cell content | Induced | Induced | |
| In vivo Murine LSK cell content | Induced | Induced | |
| In vivo Murine LSKCD34low HSC content | Induced | Induced | |
| In vivo Murine LSKCD48-CD150+ HSC content | Induced | Induced |
| Gene Expression Modulation | MEISi-1 Effect | This compound Effect | Reference |
| Meis1 expression | Downregulation | Downregulation | |
| Hif-1α expression | Downregulation | Downregulation | |
| Hif-2α expression | Downregulation | Downregulation | |
| p16 expression | Downregulation | Downregulation | |
| p19 expression | Downregulation | Downregulation | |
| p19ARF expression | Downregulation | Downregulation |
Signaling Pathways and Mechanism of Action
MEIS1 is a key transcription factor that maintains HSC quiescence and long-term self-renewal capacity. It exerts its function in part by regulating the expression of hypoxia-inducible factors, Hif-1α and Hif-2α, which in turn control cellular metabolism and mitigate oxidative stress. Loss of Meis1 leads to HSC exhaustion, characterized by a loss of quiescence and increased reactive oxygen species (ROS).
MEISi-1 and this compound are small molecule inhibitors designed to target the homeodomain of MEIS proteins, thereby inhibiting their transcriptional activity. By inhibiting MEIS function, these compounds downregulate the expression of MEIS1 and its critical downstream targets, including Hif-1α and Hif-2α. This modulation of the MEIS1 signaling pathway ultimately leads to an expansion of the HSC pool.
Caption: Mechanism of MEISi-1 and this compound Action on HSC Self-Renewal.
Experimental Protocols
MEIS-Luciferase Reporter Assay
This assay is used to quantify the inhibitory activity of MEISi-1 and this compound on MEIS-dependent transcription.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a MEIS-responsive luciferase reporter plasmid (containing MEIS binding motifs from the p21 or Hif-1α regulatory regions), a Renilla luciferase control plasmid, and a MEIS1 expression plasmid.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of MEISi-1, this compound, or DMSO as a vehicle control.
-
Luciferase Assay: After another 24-48 hours, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
Ex vivo Expansion of Human Umbilical Cord Blood (UCB) HSCs
This protocol assesses the ability of MEIS inhibitors to promote the expansion of human HSCs in culture.
-
Cell Isolation: Mononuclear cells are isolated from human UCB by Ficoll-Paque gradient centrifugation. CD34+ cells are then enriched using magnetic-activated cell sorting (MACS).
-
Cell Culture: Purified CD34+ cells are cultured in a serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3-L).
-
Treatment: The culture medium is supplemented with MEISi-1, this compound (at concentrations typically ranging from 0.1 µM to 10 µM), or DMSO control.
-
Expansion and Analysis: Cells are cultured for 7-14 days. The expansion of total nucleated cells and the number of CD34+CD45+ cells are quantified by flow cytometry. The frequency of hematopoietic progenitors can be further assessed by colony-forming unit (CFU) assays.
Caption: Experimental workflow for evaluating MEIS inhibitors.
In vivo Treatment of Mice and Bone Marrow Analysis
This protocol evaluates the in vivo efficacy of MEIS inhibitors on the HSC compartment in a murine model.
-
Animal Model: 4-6 week-old BALB/c or C57BL/6 mice are used.
-
Inhibitor Administration: MEISi-1 or this compound are administered via intraperitoneal (i.p.) injection at a specified dosage (e.g., 10 µM in 100 µL) on multiple days (e.g., day 1, 4, and 7). A control group receives DMSO vehicle.
-
Bone Marrow Harvest: On day 10, mice are euthanized, and bone marrow is harvested from the femurs and tibias.
-
Flow Cytometry Analysis: Bone marrow cells are stained with a panel of fluorescently-labeled antibodies to identify and quantify various hematopoietic stem and progenitor populations, including Lineage-Sca-1+c-Kit+ (LSK) cells, long-term HSCs (LT-HSCs; e.g., LSKCD34lowFlt3- or LSKCD150+CD48-), and other progenitor populations.
-
Gene Expression Analysis: A portion of the bone marrow cells can be used for RNA extraction and quantitative real-time PCR (qRT-PCR) to analyze the expression levels of Meis1 and its target genes.
Conclusion
Both MEISi-1 and this compound are potent inhibitors of MEIS transcriptional activity, leading to the downregulation of the MEIS1 signaling pathway and subsequent expansion of both murine and human HSCs, both ex vivo and in vivo. The available data suggests that both compounds exhibit a similar mechanism of action and efficacy in the described experimental settings. Further studies are warranted to delineate any potential subtle differences in their biological activities, pharmacokinetic properties, and long-term effects on hematopoiesis, which will be crucial for their potential therapeutic applications in bone marrow transplantation and other hematological contexts.
References
MEISi-2: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines
A detailed guide for researchers and drug development professionals on the cross-validation of MEISi-2, a selective inhibitor of the Myeloid Ecotropic Insertion site 1 (MEIS) family of homeodomain transcription factors. This document provides a comparative overview of its efficacy in various cancer cell lines, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
MEIS proteins are crucial regulators of normal development and are increasingly implicated in the pathogenesis of various cancers. Their aberrant expression is associated with tumor initiation, progression, and resistance to therapy, making them attractive targets for novel anti-cancer drugs. This compound is a small molecule inhibitor designed to selectively target MEIS proteins, thereby disrupting their oncogenic functions. This guide presents a cross-validation of this compound's activity in a panel of cancer cell lines, offering valuable insights for its further preclinical and clinical development.
Comparative Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, revealing differential sensitivity that appears to correlate with the expression levels of MEIS proteins. Higher MEIS expression often predicts greater sensitivity to this compound. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cancer Type | Cell Line | Key Findings | Reference |
| Prostate Cancer | PC-3 | Decreased cell viability and induction of apoptosis.[1] | [1] |
| DU145 | Reduced cell viability and increased apoptosis.[1] | [1] | |
| 22Rv-1 | Inhibition of cell growth and promotion of apoptosis.[1] | ||
| LNCaP | Demonstrated sensitivity with decreased viability. | ||
| Neuroblastoma | IMR32 | Reduction in cell confluence. | |
| N206 (Kelly) | Reduced cell confluence observed. | ||
| SK-N-BE(2)-C | Significant reduction in cell confluence. | ||
| Leukemia | Primary AML cells | Reduced viability and induction of apoptosis in leukemia stem cells. |
Note: The provided data is a compilation from various studies. Direct comparative studies with a comprehensive panel of cell lines are still emerging. The efficacy of this compound is often correlated with the expression levels of MEIS1/2/3 proteins in the respective cancer cells.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments used to assess this compound activity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MEIS, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
MEIS proteins function as transcription factors that regulate the expression of a wide array of genes involved in cell proliferation, survival, and differentiation. This compound, by inhibiting MEIS activity, can modulate several key signaling pathways implicated in cancer.
This compound and the Apoptosis Pathway
MEIS proteins have been shown to regulate the expression of anti-apoptotic proteins like Bcl-2. By inhibiting MEIS, this compound can lead to the downregulation of these survival factors, thereby tipping the cellular balance towards apoptosis. This is often characterized by an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins and the subsequent activation of the caspase cascade.
Caption: this compound induced apoptosis pathway.
This compound and Cell Cycle Regulation
MEIS proteins are involved in the transcriptional control of genes that regulate cell cycle progression. For instance, MEIS2 has been shown to be essential for maintaining the expression of genes required for the G2-M checkpoint and M-phase progression in neuroblastoma. Inhibition of MEIS function by this compound can therefore lead to cell cycle arrest, preventing cancer cells from proliferating.
Caption: this compound and cell cycle regulation.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's anti-cancer activity.
Caption: Experimental workflow for this compound evaluation.
References
Evaluating the Specificity of MEISi-2 Against Other TALE Homeodomain Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of the small molecule inhibitor MEISi-2, with a focus on its performance against various members of the Three Amino Acid Loop Extension (TALE) homeodomain protein family. Experimental data is presented to support the analysis, and detailed protocols for key methodologies are provided to enable replication and further investigation.
Introduction to MEIS Proteins and the TALE Superclass
The Myeloid Ecotropic Viral Integration Site (MEIS) proteins, including MEIS1 and MEIS2, are transcription factors belonging to the TALE superclass of homeodomain-containing proteins. These proteins play critical roles in development, regulating processes such as hematopoiesis, neurogenesis, and organogenesis. Dysregulation of MEIS protein activity is implicated in various cancers, making them attractive targets for therapeutic intervention.
A key feature of MEIS proteins is their interaction with other TALE family members, particularly the PBX (Pre-B-cell leukemia homeobox) proteins. This heterodimerization is crucial for their nuclear localization, DNA binding, and transcriptional activity. The TALE family is diverse, also including the PREP (Pbx-regulating protein) and certain HOX (Homeobox) proteins, which can compete for binding partners and modulate transcriptional outcomes. Understanding the specificity of interactions within this family is paramount for developing targeted therapies with minimal off-target effects.
Comparative Analysis of Protein Interactions and Inhibitor Specificity
The development of small molecule inhibitors targeting MEIS proteins, such as MEISi-1 and this compound, has provided valuable tools to probe their function and therapeutic potential. A critical aspect of their evaluation is their specificity against other TALE homeodomain proteins. The following table summarizes key quantitative data on the binding affinities of MEIS1 and its competitor PREP1 to PBX1, and the inhibitory activity of this compound.
| Interacting Proteins/Inhibitor | Target Protein | Method | Quantitative Measurement (Kd/IC50) | Finding |
| MEIS1 | PBX1 | Not Specified | 80 nM (Kd) | PREP1 has a ~4.4-fold higher affinity for PBX1 than MEIS1.[1] |
| PREP1 | PBX1 | Not Specified | 18 nM (Kd) | PREP1 is a strong competitor of MEIS1 for PBX1 binding.[1] |
| This compound | MEIS1 | Luciferase Reporter Assay | Significant inhibition at 0.1 µM | This compound effectively inhibits MEIS1-dependent transcriptional activity.[2][3][4] |
| This compound | PBX | Luciferase Reporter Assay | No significant inhibition | This compound demonstrates specificity for MEIS over PBX in this reporter context. |
Key Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in the evaluation of MEIS protein interactions and inhibitor specificity.
Co-Immunoprecipitation (Co-IP) to Detect MEIS1-PBX1 Interaction
Co-immunoprecipitation is a robust method to identify and validate protein-protein interactions in a cellular context.
Protocol:
-
Cell Lysis:
-
Culture cells expressing endogenous or overexpressed tagged versions of MEIS1 and PBX1.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-MEIS1) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the "prey" protein (e.g., anti-PBX1) to detect the co-immunoprecipitated protein.
-
Yeast Two-Hybrid (Y2H) Assay for Screening TALE Protein Interactions
The yeast two-hybrid system is a powerful genetic method to screen for binary protein-protein interactions.
Protocol:
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., MEIS1) into a vector containing a DNA-binding domain (BD), such as the GAL4-BD.
-
Clone the coding sequence of the "prey" protein (e.g., PBX1) or a cDNA library into a vector containing a transcriptional activation domain (AD), such as the GAL4-AD.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
The reporter strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter with GAL4 binding sites.
-
-
Interaction Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine).
-
Growth on selective media indicates a positive interaction, as the reconstituted GAL4 transcription factor (formed by the interaction of the bait and prey fusions) activates the reporter genes required for survival.
-
-
Validation:
-
Confirm positive interactions by performing a β-galactosidase assay to quantify the strength of the interaction.
-
Isolate the prey plasmid from positive clones and sequence the insert to identify the interacting protein.
-
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
Surface plasmon resonance provides real-time, label-free quantitative data on the kinetics and affinity of protein-protein interactions.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the "ligand" protein (e.g., PBX1) onto the chip surface via amine coupling.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Interaction:
-
Inject a series of concentrations of the "analyte" protein (e.g., MEIS1 or PREP1) over the sensor chip surface.
-
A running buffer is continuously flowed over the chip to establish a baseline.
-
-
Data Acquisition and Analysis:
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Luciferase Reporter Assay to Measure MEIS1 Transcriptional Activity and Inhibition
This cell-based assay is used to quantify the transcriptional activity of MEIS1 and to screen for inhibitors.
Protocol:
-
Plasmid Construction and Transfection:
-
Construct a luciferase reporter plasmid containing a promoter with MEIS1 binding sites (e.g., TGACAG) upstream of the firefly luciferase gene.
-
Co-transfect a suitable cell line (e.g., HEK293T) with the MEIS1 expression plasmid and the luciferase reporter plasmid. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with various concentrations of the this compound inhibitor or a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After a suitable incubation period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of MEIS1 activity at each inhibitor concentration and determine the IC50 value.
-
Visualizing MEIS1 Interactions and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and experimental processes described in this guide.
Caption: MEIS1 and PBX1 form a heterodimer in the nucleus, which then binds to target DNA sequences to regulate transcription.
Caption: Workflow for Co-Immunoprecipitation to detect the MEIS1-PBX1 interaction.
Caption: Workflow for the Luciferase Reporter Assay to evaluate this compound efficacy.
Conclusion
The available experimental data indicates that this compound is a promising inhibitor with a degree of specificity for MEIS1 over other TALE homeodomain proteins like PBX. The significant difference in binding affinity between MEIS1 and PREP1 for their common partner PBX1 underscores the competitive nature of these interactions within the cell. While the current findings are encouraging, a more comprehensive specificity profile of this compound against a broader panel of TALE family members, including other MEIS and PREP isoforms, would be highly valuable for its continued development as a targeted therapeutic agent. The detailed protocols provided in this guide offer a framework for conducting such further investigations.
References
Independent Validation of MEISi-2's Effect on MEIS Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MEISi-2, a selective inhibitor of Myeloid Ecotropic Viral Integration Site (MEIS) transcription factors, with other alternatives. It includes supporting experimental data on its efficacy in modulating MEIS target genes, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.
Executive Summary
MEIS transcription factors are critical regulators of normal development and have been implicated in the pathogenesis of various cancers. This compound has emerged as a valuable tool for studying MEIS function and as a potential therapeutic agent. This guide offers a comprehensive overview of the independent validation of this compound's effects, with a focus on its impact on MEIS target genes. While direct comparative IC50 values remain to be extensively published, existing data from luciferase reporter assays demonstrate the high potency of this compound and its analogue, MEISi-1.
Data Presentation: Performance Comparison of MEIS Inhibitors
The following table summarizes the available data on the performance of this compound and its primary alternative, MEISi-1. It is important to note that direct, side-by-side IC50 comparisons in multiple cell lines are not yet widely available in the public domain.
| Inhibitor | Reported Potency | Effect on MEIS Target Genes | Cellular Effects | Reference |
| This compound | Up to 90% inhibition of MEIS-luciferase reporter activity at 0.1 µM.[1] | Downregulates MEIS target genes including Hif-1α and Hif-2α.[1][2][3][4] | Induces hematopoietic stem cell (HSC) self-renewal ex vivo. | |
| MEISi-1 | Up to 90% inhibition of MEIS-luciferase reporter activity at 0.1 µM. Reported to be more potent than this compound in inducing HSC expansion. | Downregulates MEIS target genes including Hif-1α and Hif-2α. | Induces hematopoietic stem cell (HSC) self-renewal ex vivo. |
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway involving MEIS1. MEIS1, as part of the TALE family of homeodomain proteins, often forms heterodimers with PBX proteins to regulate the transcription of a wide array of downstream target genes involved in critical cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the effect of this compound on MEIS target genes.
Luciferase Reporter Assay for MEIS Activity
This assay is used to quantify the transcriptional activity of MEIS proteins and to assess the inhibitory effect of compounds like this compound.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, co-transfect cells with a MEIS-responsive luciferase reporter plasmid (containing MEIS binding sites upstream of a luciferase gene), a MEIS1 expression vector, and a Renilla luciferase control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or other inhibitors (e.g., 0.01 µM to 10 µM). Include a DMSO-only control.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation with the inhibitors, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is employed to measure the changes in mRNA levels of MEIS target genes, such as Hif-1α and Hif-2α, upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a hematopoietic stem cell line or a cancer cell line with known MEIS activity) to 70-80% confluency.
-
Treat the cells with this compound at a predetermined effective concentration (e.g., 1 µM) and a DMSO control for a specified time period (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (Hif-1α, Hif-2α) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the control samples.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for validating the efficacy of a MEIS inhibitor.
Conclusion
References
Safety Operating Guide
Proper Disposal of MEISi-2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of MEISi-2 based on standard laboratory safety protocols for handling solid chemical waste. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS for this compound, once obtained, and adhere to all local, state, and federal regulations for hazardous waste disposal.
Immediate Safety and Logistical Information
This compound is a selective inhibitor of the MEIS transcription factor, used in biomedical research.[1][2][3] As with any research chemical, it is crucial to handle this compound with care to minimize exposure and ensure proper disposal. Unused or waste this compound should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to ensure personal safety. The following PPE should be worn:
| PPE Category | Specification | Purpose |
| Eye and Face | Safety glasses with side shields or safety goggles.[4][5] | To protect eyes from dust particles and potential splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the chemical. |
| Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of any fine particles, especially if the solid is being manipulated. |
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the proper disposal of solid this compound waste. This protocol is based on general guidelines for laboratory chemical waste disposal.
-
Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous solid waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Keep it segregated to avoid unintended reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and sealable container for solid chemical waste. The container should be made of a material compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the CAS number (2250156-71-7), and the approximate quantity.
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
The storage area should be secondary containment to prevent the spread of material in case of a spill.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Decontamination of Empty Containers:
-
If the original this compound container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. The defaced, triple-rinsed container can then typically be disposed of as non-hazardous waste. Always confirm this procedure with your institution's EHS office.
-
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedure provided above is a standard protocol for solid chemical waste in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling MEISi-2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of MEISi-2, a selective inhibitor of the MEIS homeoprotein. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, standard laboratory best practices for handling chemical compounds should be strictly followed.[1] The following personal protective equipment is recommended to minimize any potential exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | with side shields | Protects eyes from accidental splashes. |
| Hand Protection | Disposable Gloves | Nitrile or other chemical-resistant material | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from contamination. |
General Handling Precautions:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area.
-
Avoid contact with eyes and skin.[1]
-
Wash hands thoroughly after handling.
-
Keep containers tightly sealed when not in use.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Unused this compound: Collect any unused solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (2250156-71-7).
-
-
Storage:
-
Store sealed waste containers in a designated, secure area away from incompatible materials pending pickup.
-
-
Arranging for Disposal:
Note: Although this compound is not classified as hazardous for transport, it is prudent to handle its disposal with the care afforded to all laboratory chemicals.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
